2-(2-Bromophenyl)thiazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBBOODPCKZROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693092 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-14-1 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde?
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Introduction
In the landscape of modern drug discovery and synthetic chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the thiazole scaffold is of paramount importance, appearing in numerous FDA-approved drugs. This compound is a key intermediate, a versatile building block whose unique substitution pattern offers multiple avenues for synthetic elaboration.[1] Its structure, featuring a reactive aldehyde group and a bromophenyl moiety ripe for cross-coupling reactions, makes it a valuable precursor for developing novel, biologically active molecules.[1][2][3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to determine these properties, explaining the scientific rationale behind each protocol. By understanding these fundamental characteristics, researchers can better predict the compound's behavior in biological systems, optimize reaction conditions, and design more effective drug candidates.
Physicochemical Properties Summary
A thorough understanding of a compound's physicochemical profile is the foundation of its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and computationally predicted properties of this compound.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | PubChem[4] |
| CAS Number | 885279-14-1 | Chem-Impex, PubChem[1][4] |
| Molecular Formula | C₁₀H₆BrNOS | Chem-Impex, PubChem[1][4] |
| Molecular Weight | 268.13 g/mol | Chem-Impex, PubChem[1][4] |
| Appearance | Pale yellow solid | Chem-Impex[1] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[1] |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature. | N/A |
| Computed XLogP3 | 3.1 | PubChem[4] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bonds | 2 | PubChem[4] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
Experimental Determination of Key Physicochemical Properties
The following sections provide detailed, self-validating protocols for determining the critical physicochemical parameters of this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodology.
Solubility Profiling
Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. A compound's solubility across a pH range can predict its behavior in the gastrointestinal tract and its suitability for various formulations. This protocol employs a qualitative, tiered approach to classify solubility, which is a rapid and resource-efficient method in early-stage development.[5][6] The choice of solvents (water, acidic, and basic solutions) is designed to probe the compound's ionizability.[7]
Experimental Protocol: Tiered Solubility Assessment
-
Preparation: Label five clean, dry test tubes. Accurately weigh approximately 10 mg of this compound into each tube.
-
Solvent Addition (Tier 1 - Neutral):
-
To the first tube, add 1.0 mL of deionized water.
-
To the second tube, add 1.0 mL of n-octanol.
-
-
Agitation & Observation: Vigorously shake/vortex each tube for 60 seconds.[8] Allow the tubes to stand for 5 minutes and visually inspect for undissolved solid against a dark background. Classify as "Soluble," "Partially Soluble," or "Insoluble."
-
Solvent Addition (Tier 2 - Acidic/Basic): If the compound is insoluble in water, proceed with the remaining tubes.
-
To the third tube, add 1.0 mL of 5% w/v aqueous Hydrochloric Acid (HCl).
-
To the fourth tube, add 1.0 mL of 5% w/v aqueous Sodium Bicarbonate (NaHCO₃).
-
To the fifth tube, add 1.0 mL of 5% w/v aqueous Sodium Hydroxide (NaOH).
-
-
Agitation & Observation: Repeat the agitation and observation steps from step 3 for each of the Tier 2 solvents.
-
Trustworthiness Check: Perform all tests in triplicate to ensure reproducibility. A known compound with established solubility characteristics should be run in parallel as a positive control to validate the test system.
Interpretation:
-
Solubility in Water: Indicates polarity. Given the computed LogP of 3.1, low aqueous solubility is expected.[4]
-
Solubility in 5% HCl: Suggests the presence of a basic functional group (e.g., an amine). The thiazole nitrogen is weakly basic, but significant solubility is unlikely.
-
Solubility in 5% NaOH/NaHCO₃: Indicates the presence of an acidic functional group. This compound contains no strong acidic protons, so it is expected to be insoluble.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. chem.ws [chem.ws]
An In-Depth Technical Guide to 2-(2-Bromophenyl)thiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis methodologies, and its pivotal role as an intermediate in the creation of novel therapeutic agents.
Core Compound Identification
Compound Name: this compound
| Identifier | Value |
| CAS Number | 885279-14-1[1] |
| Molecular Formula | C₁₀H₆BrNOS[1] |
| Molecular Weight | 268.13 g/mol [1] |
| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde[1] |
Physicochemical and Safety Data
While specific experimental data for the pure compound are not widely published, data from closely related structural analogs and supplier information suggest the following characteristics. It is typically a pale yellow or off-white solid.[2]
Table of Properties:
| Property | Value/Information |
| Appearance | Pale yellow to off-white solid |
| Purity | Typically ≥ 95% (HPLC) |
| Storage Conditions | Store at 0-8 °C[2] |
Safety and Handling:
Synthesis and Mechanistic Insights
The synthesis of 2-aryl-thiazole-4-carbaldehydes can be approached through several established synthetic routes. The most common and versatile method is a variation of the Hantzsch thiazole synthesis, followed by functional group manipulation to introduce the aldehyde.
General Synthetic Strategy: Hantzsch Thiazole Synthesis and Subsequent Oxidation
The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[3] For the synthesis of the target molecule, this would typically involve the reaction of 2-bromobenzothioamide with a suitable 3-halo-2-oxopropanal derivative. A more practical and common approach involves forming the 2-(2-bromophenyl)thiazole core first and then introducing the aldehyde functionality.
A plausible synthetic pathway is a multi-step process:
-
Step 1: Hantzsch Thiazole Synthesis to form a 4-substituted-2-(2-bromophenyl)thiazole. A common starting material is 2-bromobenzothioamide, which can be reacted with a 3-haloprop-2-yn-1-ol or a similar three-carbon building block that allows for the eventual formation of the 4-carbaldehyde group.
-
Step 2: Formation of the Precursor Alcohol. This often involves the synthesis of (2-(2-Bromophenyl)thiazol-4-yl)methanol. This can be achieved by reacting 2-bromobenzothioamide with 1,3-dichloroacetone to form 4-(chloromethyl)-2-(2-bromophenyl)thiazole, followed by hydrolysis.
-
Step 3: Oxidation to the Aldehyde. The final step is the oxidation of the primary alcohol, (2-(2-Bromophenyl)thiazol-4-yl)methanol, to the desired this compound. Mild oxidizing agents such as manganese(IV) oxide (MnO₂) or pyridinium chlorochromate (PCC) are typically employed for this transformation to avoid over-oxidation to the carboxylic acid.[4]
Diagram of the Proposed Synthetic Workflow:
References
- 1. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Introduction: Elucidating the Molecular Architecture
In the landscape of medicinal chemistry and materials science, the thiazole scaffold is a cornerstone for the development of novel molecular entities with significant biological and physical properties. The compound 2-(2-Bromophenyl)thiazole-4-carbaldehyde is a versatile synthetic intermediate, featuring a unique combination of a reactive aldehyde group, a thiazole core, and a sterically demanding ortho-bromophenyl substituent.[1] This specific arrangement of functional groups dictates its reactivity and potential applications in the synthesis of pharmaceuticals and agrochemicals.[1]
A precise and unambiguous confirmation of the molecular structure is paramount following synthesis. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on the analysis of closely related thiazole derivatives and established spectroscopic principles.[2][3] This approach offers a robust framework for researchers to validate their synthetic outcomes.
Molecular Structure and Key Features
A clear understanding of the molecule's structure is the first step in interpreting its spectral data.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts are influenced by the aromaticity of the thiazole and phenyl rings, and the electron-withdrawing nature of the aldehyde and bromo groups.
Expected ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | Deshielded proton due to the strong electron-withdrawing effect of the carbonyl group. |
| Thiazole-H5 | 8.2 - 8.4 | Singlet (s) | - | Aromatic proton on the electron-deficient thiazole ring, adjacent to the aldehyde group. |
| Phenyl-H (Ar-H) | 7.4 - 7.9 | Multiplet (m) | ~7-8 | The four protons on the bromophenyl ring will appear as a complex multiplet due to ortho, meta, and para couplings. The ortho-substitution pattern breaks the symmetry. |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (a sharp singlet) appears at 0.00 ppm, away from most other organic proton signals.[4]
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (Predicted) Solvent: CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 185 - 190 | Highly deshielded due to the electronegativity of the oxygen atom. |
| Thiazole (C2) | 168 - 172 | Carbon atom in the thiazole ring bonded to nitrogen and sulfur, and the phenyl group. |
| Thiazole (C4) | 150 - 155 | Carbon atom in the thiazole ring bonded to nitrogen and the aldehyde group. |
| Thiazole (C5) | 125 - 130 | Carbon atom in the thiazole ring bonded to sulfur. |
| Phenyl (C-Br) | 120 - 125 | Aromatic carbon directly attached to the bromine atom. |
| Phenyl (Ar-C) | 128 - 135 | Aromatic carbons of the phenyl ring. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for preparing and analyzing an NMR sample.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 - 3000 | C-H Stretch | Aromatic (Thiazole & Phenyl) | Medium-Weak |
| ~2850 & ~2750 | C-H Stretch (Fermi doublet) | Aldehyde | Weak |
| ~1700 - 1680 | C=O Stretch | Aldehyde (Carbonyl) | Strong |
| ~1600 - 1450 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |
| ~1200 - 1000 | C-Br Stretch | Aryl Halide | Medium |
| ~800 - 600 | C-S Stretch | Thiazole Ring | Medium-Weak |
Causality Behind Experimental Choices: The presence of a strong absorption band around 1680-1700 cm⁻¹ is a key diagnostic indicator for the carbonyl group of the aldehyde.[2] The characteristic, albeit weaker, pair of bands (a Fermi doublet) around 2850 and 2750 cm⁻¹ for the aldehyde C-H stretch further confirms its presence. The C=C and C=N stretching vibrations from the aromatic systems will also be prominent in the fingerprint region.[5]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders as it requires minimal sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. Electron Ionization (EI) is a common technique for this type of analysis.
Expected Mass Spectrometry Data (EI-MS)
| m/z (mass-to-charge) | Ion Identity | Rationale |
| 267 / 269 | [M]⁺ | Molecular Ion Peak: The presence of two peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| 238 / 240 | [M-CHO]⁺ | Loss of the formyl radical (-CHO) from the molecular ion. |
| 188 | [M-Br]⁺ | Loss of the bromine radical from the molecular ion. |
| 161 | [C₉H₅NS]⁺ | Subsequent fragmentation, possibly loss of CO from the [M-Br]⁺ fragment. |
Trustworthiness Through Isotopic Pattern: The most self-validating feature in the mass spectrum will be the M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[6] The nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes provides a definitive confirmation of the presence of one bromine atom in the molecule.
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathway for this compound under EI-MS conditions.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC will separate the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.
Conclusion
The synergistic use of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the atoms. IR spectroscopy validates the presence of key functional groups, particularly the aldehyde carbonyl. Finally, mass spectrometry confirms the molecular weight and the presence of the bromine atom through its distinct isotopic pattern. This guide provides the foundational data and protocols necessary for researchers to confidently verify the synthesis and purity of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 2-(2-Bromophenyl)thiazole-4-carbaldehyde for Pharmaceutical Research
Introduction: The Challenge and Importance of Pre-formulation Studies
2-(2-Bromophenyl)thiazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a thiazole core, a reactive carbaldehyde group, and a bromophenyl substituent, makes it a versatile intermediate for synthesizing novel therapeutic agents, including potential treatments for cancer and bacterial infections.[1] However, the successful transition of such a compound from a laboratory curiosity to a viable drug candidate or advanced material hinges on a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not mere data points; they are the cornerstones of formulation development, dictating bioavailability, shelf-life, and ultimately, therapeutic efficacy and safety.
This guide provides a comprehensive technical overview of the predicted solubility and potential stability challenges associated with this compound. Moving beyond theoretical data, we present actionable experimental protocols designed to empower researchers to generate robust, reliable data essential for drug development. The methodologies described herein are grounded in established principles of physical organic chemistry and regulatory expectations for pharmaceutical stability testing.
Section 1: Physicochemical Profile and Solubility Prediction
A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on empirical studies, a review of its known physicochemical characteristics provides a predictive framework for its behavior in various solvent systems.
Core Properties
The fundamental properties of this compound, derived from computational models, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNOS | PubChem[2] |
| Molecular Weight | 268.13 g/mol | PubChem[2] |
| Appearance | Pale yellow solid | Chem-Impex[1] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] |
| Recommended Storage | 0-8 °C | Chem-Impex[1][3] |
The XLogP3 value of 3.1 is particularly instructive, indicating a significant degree of lipophilicity. This suggests that the compound will exhibit poor solubility in aqueous media but favorable solubility in organic solvents. The recommendation for refrigerated storage is a clear indicator of potential thermal instability.
Predicted Solubility in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can qualitatively predict the solubility of this compound across a spectrum of common laboratory solvents. The molecule's aromatic nature and moderate polarity from the thiazole and aldehyde groups suggest it will be most soluble in polar aprotic and some nonpolar aromatic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Low | The high lipophilicity (XLogP3=3.1) and lack of readily ionizable groups will limit solubility in highly polar, hydrogen-bonding solvents. Limited solubility is expected in alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the thiazole and aldehyde moieties without the high energetic cost of disrupting a water-hydrogen bonding network. |
| Nonpolar Aromatic | Toluene, Benzene | Medium to High | The aromatic rings of the solvent can interact favorably with the bromophenyl ring of the solute via π-stacking interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the thiazole-carbaldehyde is too high for significant dissolution in purely aliphatic, nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity and ability to dissolve organic solids without strong hydrogen bonding. |
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to empirical data, a robust experimental protocol is required. The following shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
Causality: The shake-flask method ensures that the system reaches true equilibrium between the undissolved solid and the saturated solution. Using HPLC for quantification provides high specificity and sensitivity, allowing for accurate measurement even at low concentrations and distinguishing the parent compound from any potential degradants.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C) for a minimum of 24-48 hours. This extended time allows the dissolution process to reach equilibrium.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any undissolved micro-particles. This step is critical to avoid artificially inflated concentration readings.
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of a pre-developed HPLC-UV method. Analyze the sample against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor and the quantified concentration.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Chemical Stability and Potential Degradation Pathways
The stability of a pharmaceutical compound is paramount. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The structure of this compound contains several functional groups that are susceptible to degradation under common stress conditions.
Key Structural Liabilities
-
Thiazole Ring: While generally aromatic and stable, the thiazole ring system, particularly when substituted with aryl groups, can be susceptible to photo-oxidation.[4] The sulfur atom can also be a site for oxidation.
-
Aldehyde Group: Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid. They can also participate in condensation reactions.[3]
-
Carbon-Bromine Bond: Aryl-halide bonds are typically strong, but they can be subject to photolytic cleavage under high-energy UV light.
Predicted Degradation Pathways
-
Oxidative Degradation: This is arguably the most significant risk. Exposure to atmospheric oxygen, peroxides, or other oxidizing agents could lead to the oxidation of the aldehyde to 2-(2-bromophenyl)thiazole-4-carboxylic acid. The thiazole sulfur could also be oxidized to a sulfoxide or sulfone.[5]
-
Photodegradation: Studies on structurally related aryl-thiazoles have shown that they can react with singlet oxygen via a [4+2] cycloaddition upon photo-irradiation.[4] This reaction forms an unstable endoperoxide that rearranges, leading to the cleavage of the thiazole ring. This represents a critical and potentially complex degradation pathway.
-
Hydrolytic Degradation: The compound is likely stable to hydrolysis at neutral pH. However, under strongly acidic or basic conditions, the stability may be compromised. The protonated nitrogen of the thiazole ring under acidic conditions could alter the molecule's electronic properties, though ring cleavage is unlikely without extreme conditions.[6][7]
Section 3: Designing a Forced Degradation Study
Forced degradation (or stress testing) is a series of experiments designed to intentionally degrade a compound to identify likely degradation products and establish a "stability-indicating" analytical method.[8][9] This is a regulatory requirement and a cornerstone of robust pharmaceutical development.[8]
Causality: The goal of a forced degradation study is not to destroy the compound completely, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradation products for detection and potential identification, while leaving enough parent compound to demonstrate analytical resolution. The conditions chosen (acid, base, oxidation, heat, light) simulate the potential stresses a drug substance could encounter during its lifecycle.[5]
Recommended Stress Conditions
| Stress Condition | Reagent / Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To assess stability in acidic environments, targeting acid-labile groups.[5] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To assess stability in alkaline environments, targeting base-labile groups.[6] |
| Oxidation | 3% H₂O₂ at Room Temp | To simulate oxidative stress from atmospheric oxygen or excipients.[5] |
| Thermal | 80 °C (Solid & Solution) | To evaluate the impact of heat, relevant to manufacturing and storage.[5] |
| Photolytic | ICH Q1B Option 2 | To assess light sensitivity, simulating exposure during processing and storage.[8] |
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) at a concentration of ~1 mg/mL.
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor (e.g., add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For the thermal study, samples of both the solid powder and the stock solution should be stressed. For the photolytic study, expose the solution to a calibrated light source.
-
Control Samples: Prepare a control sample (diluted with water instead of a stressor) and keep it protected from light at a controlled temperature (e.g., 5 °C) for each time point.
-
Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to find a time point with 5-20% degradation of the parent peak.
-
Quenching & Analysis: At each time point, draw an aliquot of the sample. If necessary, quench the reaction (e.g., neutralize the acid/base samples with an equimolar amount of base/acid). Dilute the sample to an appropriate concentration and analyze immediately by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradation products). A mass balance calculation should be performed to ensure that the decrease in the parent peak area is accounted for by the sum of the areas of the degradation product peaks.
Caption: Logical Flow of a Forced Degradation Study.
Section 4: Recommended Analytical Methodology
A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its degradation products. Reversed-phase HPLC with UV detection is the workhorse for this application.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point, providing excellent retention for lipophilic compounds.[6]
-
Mobile Phase: A gradient elution is recommended to resolve the parent compound from potentially more polar or less polar degradants. A typical gradient would run from a water/acetonitrile mixture with a buffer (e.g., 0.1% formic acid or ammonium acetate) to a high percentage of acetonitrile.
-
Detection: UV detection at a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan, likely around 238 nm as used for other thiazole derivatives[6]).
-
Mass Spectrometry (MS) Coupling: For identification of degradation products, coupling the HPLC system to a mass spectrometer is invaluable. This allows for the determination of the molecular weight of the impurities, providing crucial clues for structure elucidation.
Conclusion
While this compound is a promising synthetic intermediate, its physicochemical properties require careful consideration. The compound is predicted to be lipophilic, with high solubility in polar aprotic and chlorinated solvents and poor solubility in water. Its primary stability liabilities are likely oxidative and photodegradation, with the potential for complex ring-opening reactions under photolytic stress.
The experimental protocols outlined in this guide provide a clear, scientifically-grounded framework for researchers to empirically determine the solubility profile and degradation pathways of this molecule. Generating this data early in the development process is not merely a box-ticking exercise; it is a critical investment that informs rational formulation design, establishes appropriate storage and handling conditions, and ultimately de-risks the path toward clinical and commercial success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
Crystal structure of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
An In-depth Technical Guide: Structural Elucidation of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Prospective Crystallographic and Spectroscopic Workflow
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms in novel thiazole derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This guide presents a comprehensive, prospective workflow for determining the crystal structure of this compound, a compound of interest for its potential as a synthetic intermediate in pharmaceutical development.[1] While a solved crystal structure for this specific ortho-bromo isomer is not publicly documented, this whitepaper provides the complete experimental and theoretical framework required to achieve its synthesis, characterization, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction (SC-XRD). The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring scientific rigor from initial synthesis to final data analysis.
Introduction: The Significance of the Thiazole Moiety
Thiazole rings are privileged structures in drug discovery, valued for their ability to engage in a wide range of intermolecular interactions and their metabolic stability.[2] Derivatives are known to possess diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The title compound, this compound, combines three key features:
-
A Thiazole Core: A versatile heterocyclic ring.
-
A Carbaldehyde Group: A reactive handle for further synthetic elaboration and a potential hydrogen bond acceptor.
-
A 2-Bromophenyl Substituent: The bromine atom introduces steric and electronic effects and can participate in halogen bonding, a crucial non-covalent interaction in crystal engineering and ligand-receptor binding.
Determining the crystal structure of this molecule would provide invaluable insights into its solid-state conformation, molecular packing, and the specific non-covalent interactions that govern its supramolecular assembly. This information is critical for computational modeling, polymorphism screening, and the rational design of next-generation therapeutics.
Comprehensive Experimental Workflow
This section details the integrated workflow for obtaining and validating the crystal structure of this compound. The process is sequential, with validation checkpoints ensuring the integrity of the material before proceeding to the next, more resource-intensive stage.
Part 1: Synthesis and Spectroscopic Verification
The foundational step is the unambiguous synthesis of high-purity this compound. A reliable method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.
Experimental Protocol: Synthesis
-
Preparation of 2-Bromothiobenzamide: Treat 2-bromobenzonitrile with hydrogen sulfide gas in the presence of a base like triethylamine in pyridine, or by using Lawesson's reagent on 2-bromobenzamide. This step is critical as the thioamide is a key precursor.
-
Preparation of the α-Halocarbonyl Equivalent: A suitable partner is 1,3-dichloroacetone or a similar 3-carbon α,α'-dihaloketone which can be hydrolyzed to the required aldehyde functionality post-cyclization.
-
Hantzsch Condensation:
-
Dissolve 2-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or refluxing isopropanol.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature. The intermediate, a hydroxymethylthiazole, may precipitate.
-
-
Oxidation to Aldehyde:
-
Isolate the intermediate product.
-
Dissolve it in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as manganese dioxide (MnO₂) or perform a Swern oxidation.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
-
Purification:
-
Filter the reaction mixture to remove the oxidant.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid/oil using silica gel column chromatography with a hexane/ethyl acetate gradient to yield the pure product.
-
Protocol: Spectroscopic Characterization
To confirm the identity and purity of the synthesized compound, a full suite of spectroscopic analyses is required.
| Technique | Parameter | Expected Observation |
| ¹H NMR | (400 MHz, CDCl₃) | Multiplets in the aromatic region (δ 7.2-8.0 ppm, 4H); A singlet for the thiazole proton (δ ~8.2 ppm, 1H); A singlet for the aldehyde proton (δ ~10.0 ppm, 1H). |
| ¹³C NMR | (100 MHz, CDCl₃) | Signals for the aldehyde carbon (δ ~185 ppm), thiazole carbons (δ ~120-165 ppm), and aromatic carbons (δ ~120-135 ppm), including the carbon bearing the bromine. |
| FT-IR | (KBr Pellet, cm⁻¹) | Strong C=O stretch for the aldehyde (~1690-1710 cm⁻¹); C=N stretch of the thiazole ring (~1550-1580 cm⁻¹); Aromatic C=C stretches (~1400-1600 cm⁻¹).[4] |
| HRMS (ESI) | (Positive Mode) | Calculated m/z for [C₁₀H₆BrNOS + H]⁺: 267.9481. Found value should be within ±5 ppm. |
Part 2: Single Crystal Growth
The successful growth of diffraction-quality single crystals is often the most challenging step. It requires material of the highest purity (>99.5%) and a systematic screening of crystallization conditions.
Experimental Protocol: Crystal Growth
-
Purity Confirmation: Ensure the purity of the synthesized compound by High-Performance Liquid Chromatography (HPLC).
-
Solvent Selection: Test the solubility of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, DCM, acetonitrile, toluene) to find a solvent in which it is sparingly soluble.
-
Method 1: Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
-
Method 2: Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a "good" solvent to form a concentrated solution. Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (in which the compound is insoluble but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop reduces the compound's solubility, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop, but the drop of the compound's solution is placed on a pedestal inside the well containing the poor solvent.
-
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, its structure can be determined.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection: The crystal is placed on a diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[4]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the heavier atoms (like Br and S) are determined using direct methods or Patterson methods.[4]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares on F². Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4] The quality of the final model is assessed by the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Analysis of Structural Data
The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Table of Expected Crystallographic Data
This table serves as a template for the data that would be obtained and reported.
| Parameter | Description | Example Value |
| Chemical Formula | C₁₀H₆BrNOS | - |
| Formula Weight | 268.13 g/mol | - |
| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |
| Space Group | e.g., P2₁/c, P-1 | P2₁/c |
| a, b, c (Å) | Unit cell lengths | 15.0, 5.5, 28.0 |
| α, β, γ (°) | Unit cell angles | 90, 102.5, 90 |
| V (ų) | Unit cell volume | 2240 |
| Z | Molecules per unit cell | 4 |
| T (K) | Data collection temperature | 100(2) K |
| λ (Å) | X-ray wavelength | 0.71073 |
| R1 [I>2σ(I)] | Final R-factor | < 0.05 |
| wR2 (all data) | Final weighted R-factor | < 0.15 |
| GooF on F² | Goodness-of-fit | ~1.0 |
Intramolecular Features
The analysis begins with the molecule itself. Key aspects to investigate include:
-
Bond Lengths and Angles: Compare these to standard values to identify any strain or unusual electronic effects.
-
Torsion Angle: The dihedral angle between the plane of the thiazole ring and the plane of the bromophenyl ring is critical. This angle defines the molecule's conformation and is influenced by steric hindrance from the ortho-bromo group and the potential for weak intramolecular interactions.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following are of high interest:
References
The Unexplored Therapeutic Potential of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Technical Guide for Preclinical Investigation
Introduction: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in drug discovery. Its unique structural and electronic properties, including the ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Clinically approved drugs incorporating the thiazole moiety, such as the anticancer agents Dasatinib and Ixazomib, and the antibacterial Sulfathiazole, underscore the vast therapeutic potential of this heterocyclic system.[1][3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2] This guide focuses on a specific, yet underexplored, member of this family: 2-(2-Bromophenyl)thiazole-4-carbaldehyde . While direct biological data on this compound is scarce[4], its structural features—namely the thiazole core, a reactive carbaldehyde group, and a bromophenyl substituent—provide a strong rationale for its investigation as a potential therapeutic agent. The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring may enhance its biological activities.[5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the potential biological activities of this compound and providing detailed, field-proven methodologies for its preclinical evaluation.
Part 1: Potential Anticancer Activity
The thiazole moiety is a prominent feature in many compounds developed for cancer therapy, targeting a variety of proteins and enzymes crucial for cancer cell proliferation and survival.[1][6] Derivatives have been shown to induce apoptosis and inhibit cancer cell growth across numerous cell lines.[7][8] The aldehyde functional group in this compound offers a reactive site for the synthesis of Schiff bases and other derivatives, which have also shown significant anticancer activity.[5]
Rationale for Investigation
The core hypothesis is that this compound, or its derivatives, can exert cytotoxic or cytostatic effects on cancer cells. The bromophenyl group may contribute to enhanced activity, a feature observed in other thiazole-based anticancer agents.[5] The proposed investigation aims to determine the compound's efficacy against a panel of human cancer cell lines and to elucidate its mechanism of action.
Experimental Workflow for Anticancer Evaluation
A systematic, multi-phase approach is essential for evaluating novel anticancer agents.[9] The workflow should progress from initial cytotoxicity screening to more detailed mechanistic studies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Bromophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole and bi-aryl moieties in pharmacologically active compounds. This document explores the underlying electronic and steric factors governing the aldehyde's reactivity and provides detailed protocols and mechanistic insights for a range of synthetically important transformations, including nucleophilic additions, condensations, reductions, and oxidations. The influence of the electron-withdrawing thiazole ring and the sterically demanding ortho-bromophenyl substituent are discussed in detail to provide a predictive framework for reaction outcomes.
Introduction
This compound is a heterocyclic aromatic aldehyde featuring a unique convergence of structural motifs: an electron-deficient thiazole ring, a reactive aldehyde group, and a sterically encumbered 2-bromophenyl substituent. The thiazole ring is a common scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The aldehyde group serves as a versatile synthetic handle for molecular elaboration, while the bromophenyl unit offers a site for further functionalization, for instance, through cross-coupling reactions.
Understanding the reactivity of the aldehyde group in this specific molecular context is paramount for its effective utilization in the synthesis of complex molecular architectures and novel chemical entities for drug discovery. This guide will dissect the factors influencing its reactivity and provide practical, field-proven insights into its chemical transformations.
Molecular Structure and Electronic Profile
The reactivity of the aldehyde in this compound is a direct consequence of its electronic and steric environment.
-
Electronic Effects: The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron-withdrawing nature enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde. The 2-bromophenyl group also contributes to the electronic landscape, primarily through an inductive electron-withdrawing effect of the bromine atom.
-
Steric Effects (The ortho Effect): The placement of the bromophenyl group at the C2 position of the thiazole ring, with the bromine atom at the ortho position of the phenyl ring, introduces significant steric hindrance around the thiazole core. This steric bulk can influence the approach of nucleophiles to the C4-aldehyde group, potentially affecting reaction rates and stereochemical outcomes. The "ortho effect" can also involve through-space electronic interactions between the bromine lone pairs and the thiazole ring system.
Diagram 1: Key Structural Features
The Ascendant Role of 2-Arylthiazole-4-carbaldehyde Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Thiazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold." Its unique electronic properties and ability to form a multitude of interactions with biological targets have cemented its place in a vast array of clinically approved drugs. From the anti-HIV agent Ritonavir to the anticancer drug Dasatinib, the versatility of the thiazole core is undeniable[1]. This guide delves into a specific and increasingly significant subclass: the 2-arylthiazole-4-carbaldehyde derivatives. The presence of the aldehyde functional group at the 4-position provides a reactive handle for a diverse range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of these promising compounds.
I. Synthetic Strategies: Crafting the 2-Arylthiazole-4-carbaldehyde Core
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core chemical scaffold. The Hantzsch thiazole synthesis, a classic and reliable method, remains a primary route for the construction of the 2-arylthiazole ring system.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-arylthiazole-4-carbaldehyde derivatives, a common and effective strategy is a one-pot, two-step procedure.[4][5]
A. One-Pot, Two-Step Synthesis Protocol
This protocol outlines a general and efficient method for the synthesis of 2-arylidenehydrazinyl-4-arylthiazole derivatives, which can be readily adapted for the synthesis of the core 2-arylthiazole-4-carbaldehyde.
Step 1: Formation of Thiosemicarbazone
-
In a round-bottomed flask, combine thiosemicarbazide (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of sulfamic acid (10 mol%).
-
Stir the reaction mixture at room temperature for 10-20 minutes.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
Step 2: Cyclization to the Thiazole Ring
-
To the same reaction mixture, without isolation of the thiosemicarbazone intermediate, add 4-methoxy phenacyl bromide (1 mmol), sodium acetate (3 mmol), and glacial acetic acid (0.5 mL).
-
Continue stirring the reaction at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is then collected by filtration, dried, and purified by recrystallization.
This one-pot procedure is advantageous as it is time-efficient and minimizes the loss of product between steps.[4][5][6]
B. Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
II. Anticancer Activity: A Dominant Therapeutic Application
A significant body of research has focused on the potent anticancer activities of 2-arylthiazole-4-carbaldehyde derivatives. These compounds have demonstrated efficacy against a wide range of cancer cell lines, often exhibiting cytotoxic effects at micromolar and even nanomolar concentrations.
A. Key Molecular Targets and Signaling Pathways
The anticancer effects of these thiazole derivatives are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.
1. The PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have shown that 2-arylthiazole derivatives can act as potent inhibitors of this pathway.[6][8][9]
2. Angiogenesis:
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenic signaling.[10][11] Certain 2-arylthiazole derivatives have been shown to inhibit angiogenesis by targeting VEGFR-2 and other key regulators of this process.[10][11][12]
B. Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the cytotoxic activity of selected 2-arylthiazole-4-carbaldehyde derivatives against various cancer cell lines, highlighting the influence of different substituents on their anticancer potency.
| Compound ID | Aryl Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | 4-Chlorophenyl | Leukemia (HL-60) | 0.086 (PI3Kα) | [6][9] |
| 3e | 4-Methoxyphenyl | Leukemia (HL-60) | - | [6][9] |
| 4c | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | Breast (MCF-7) | 2.57 | [13][14] |
| 4c | 2-(4-hydroxybenzylidene) with R=NH-NH-Ph | Liver (HepG2) | 7.26 | [13][14] |
| 4d | 3-Nitrophenyl | Breast (MDA-MB-231) | 1.21 | [11] |
| 5j | - | Cervical (HeLa) & Breast (MDA-MB-231) | - | [15] |
| 5k | - | Cervical (HeLa) & Breast (MDA-MB-231) | <10 | [15] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
III. Antimicrobial and Other Biological Activities
Beyond their prominent anticancer effects, 2-arylthiazole-4-carbaldehyde derivatives have demonstrated a broad spectrum of other biological activities, making them attractive scaffolds for the development of various therapeutic agents.
A. Antibacterial Activity
The rise of antibiotic-resistant bacteria poses a significant global health threat. Thiazole-containing compounds have long been recognized for their antibacterial properties. Derivatives of 2-arylthiazole-4-carbaldehyde have shown promising activity against both Gram-positive and Gram-negative bacteria.
B. Experimental Protocol: In Vitro Antibacterial Screening
A standard method for evaluating the antibacterial activity of new compounds is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
1. Preparation of Bacterial Inoculum:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.
2. Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
3. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Future Perspectives and Conclusion
The 2-arylthiazole-4-carbaldehyde scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The wealth of research on their anticancer properties, particularly their ability to modulate key signaling pathways like PI3K/Akt/mTOR and angiogenesis, underscores their potential in oncology. Furthermore, their demonstrated antimicrobial and other biological activities open up avenues for the development of new treatments for a range of diseases.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Utilizing the established SAR data to design and synthesize more potent and selective derivatives.
-
Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Moving promising candidates from in vitro studies to preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.
V. References
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(45), 28267-28280. --INVALID-LINK--
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Li, J., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302195. --INVALID-LINK--
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El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(45), 28267-28280. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. --INVALID-LINK--
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World Health Organization. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. --INVALID-LINK--
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. ResearchGate. --INVALID-LINK--
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Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 13(42), 29631-29647. --INVALID-LINK--
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BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides. --INVALID-LINK--
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. --INVALID-LINK--
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Al-Ostoot, F. H. (2023). MTT (Assay protocol). protocols.io. --INVALID-LINK--
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Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. --INVALID-LINK--
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. --INVALID-LINK--
-
Chen, J., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 61(23), 10857–10874. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols for Antibacterial Agent 102 in High-Throughput Screening. --INVALID-LINK--
-
Singh, R., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. --INVALID-LINK--
-
Freedman, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50585. --INVALID-LINK--
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Bou-Salah, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 24(15), 2736. --INVALID-LINK--
-
El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7301. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). Design strategy of novel potential anti-angiogenic compounds based on arylthiazole scaffold. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. --INVALID-LINK--
-
Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific reports, 6, 33434. --INVALID-LINK--
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Nagargoje, D. R., & Joshi, R. S. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 32(1), 537-542. --INVALID-LINK--
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. --INVALID-LINK--
-
Nagargoje, D. R., & Joshi, R. S. (2016). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 32(1), 537-542. --INVALID-LINK--
-
Lee, K., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. British journal of pharmacology, 172(13), 3319–3333. --INVALID-LINK--
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(17), 5641. --INVALID-LINK--
-
Fisyuk, A. S., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. International journal of molecular sciences, 23(24), 15664. --INVALID-LINK--
-
El-Sayed, N. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7301. --INVALID-LINK--
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Singh, A., & Kumar, A. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. European journal of medicinal chemistry, 285, 116246. --INVALID-LINK--
-
Geronikaki, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Future medicinal chemistry, 11(24), 3121–3140. --INVALID-LINK--
-
Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. --INVALID-LINK--
-
Chen, J., et al. (2018). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of medicinal chemistry, 61(23), 10857–10874. --INVALID-LINK--
-
Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European journal of medicinal chemistry, 189, 112016. --INVALID-LINK--
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
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- 4. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
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- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 12. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and initial synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Foreword: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern medicinal and materials chemistry, the thiazole ring system is a cornerstone scaffold, prized for its unique physicochemical properties and diverse biological activities.[1][2] Molecules incorporating this five-membered heterocycle are integral to a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][3][4] Among the vast family of thiazole derivatives, This compound emerges as a particularly valuable synthetic intermediate.[5] Its structure, featuring a reactive aldehyde group and a brominated phenyl ring, presents a trifecta of functional handles for chemists to exploit. The aldehyde is a gateway for constructing complex side chains through reactions like condensation and nucleophilic addition, while the bromine atom is primed for cross-coupling reactions, enabling the introduction of diverse aryl or alkyl substituents.
This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of the logical and established synthetic pathway to this key building block. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind the chosen reactions, offering insights grounded in established chemical principles to ensure both understanding and successful replication.
Part 1: A Bifurcated Synthetic Strategy: Core Formation and Functionalization
The most robust and logical approach to constructing this compound involves a two-stage process. First, the core heterocyclic system, the 2-(2-bromophenyl)thiazole, is assembled. Second, the carbaldehyde functional group is introduced at the 4-position of the thiazole ring. This strategic division allows for optimization at each stage and leverages two of the most reliable and well-documented reactions in heterocyclic chemistry.
Figure 1: Overall two-stage synthetic workflow.
Part 2: The Hantzsch Thiazole Synthesis: Forging the Heterocyclic Core
The cornerstone of thiazole synthesis is the Hantzsch reaction, first described by Arthur Hantzsch in 1887. This powerful cyclocondensation reaction reliably forms the thiazole ring by reacting a thioamide with an α-halocarbonyl compound.[2]
Principle and Mechanism
The reaction proceeds via initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring.[2]
Caption: The Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)thiazole
This protocol outlines the synthesis of the core intermediate. The necessary 2-bromobenzothioamide is typically prepared from 2-bromobenzonitrile via reaction with a sulfur source like sodium hydrosulfide or by treating 2-bromobenzamide with Lawesson's reagent.
Step 1: Preparation of 2-Bromobenzothioamide
-
Reactants : 2-Bromobenzamide, Lawesson's Reagent.
-
Procedure : 2-Bromobenzamide and Lawesson's reagent (0.5 equivalents) are refluxed in a dry, inert solvent such as toluene or THF for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thioamide.
Step 2: Hantzsch Cyclocondensation
-
Reactants : 2-Bromobenzothioamide, 1,3-dichloroacetone, ethanol.
-
Procedure : To a solution of 2-bromobenzothioamide (1.0 eq) in absolute ethanol, 1,3-dichloroacetone (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. The reaction forms an intermediate, 4-chloromethyl-2-(2-bromophenyl)thiazole, which can be subsequently converted to the target aldehyde. For a more direct route to the unsubstituted thiazole, a different α-halocarbonyl would be used, but for the purpose of reaching the final product, we proceed to the next stage. The resulting thiazole precipitates upon cooling or after partial solvent evaporation and can be collected by filtration and recrystallized.
| Parameter | Value/Condition | Rationale |
| Solvent | Absolute Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation and dehydration steps. |
| Stoichiometry | ~1:1.1 (Thioamide:Haloketone) | A slight excess of the haloketone ensures complete consumption of the thioamide. |
| Reaction Time | 4-6 hours | Typical duration for Hantzsch synthesis, monitored by TLC for completion. |
Table 1: Key Parameters for Hantzsch Thiazole Synthesis.
Part 3: The Vilsmeier-Haack Reaction: Installing the Aldehyde
With the 2-(2-bromophenyl)thiazole core assembled, the next critical step is to introduce the aldehyde group at the C4-position. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heteroaromatic systems.[6][7] It is an efficient and mild process that uses a Vilsmeier reagent, typically generated in situ.[7][8]
Principle and Mechanism
The Vilsmeier reagent, a highly electrophilic chloromethyleniminium salt, is formed from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[7] This electrophile then attacks the electron-rich thiazole ring. The π-electron density of the thiazole ring dictates that electrophilic substitution typically occurs at the C5 position.[2] However, the presence of substituents can direct the formylation to the C4 position. Subsequent aqueous workup hydrolyzes the resulting iminium salt intermediate to furnish the desired carbaldehyde.
Caption: The Vilsmeier-Haack formylation mechanism.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Vilsmeier Reagent
-
Reactants : N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure : In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous DMF (acting as both reagent and solvent) is cooled to 0 °C in an ice bath. POCl₃ (typically 1.5-3.0 eq) is added dropwise with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction. The mixture is stirred at 0 °C for 30-60 minutes, during which the Vilsmeier reagent forms as a solid or viscous oil.
Step 2: Formylation and Hydrolysis
-
Reactants : 2-(2-Bromophenyl)thiazole, Vilsmeier reagent, aqueous sodium acetate.
-
Procedure : A solution of 2-(2-bromophenyl)thiazole (1.0 eq) in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours until TLC indicates the consumption of the starting material. The reaction is then carefully cooled and quenched by pouring it onto crushed ice. This is followed by the addition of a saturated aqueous solution of sodium acetate or a mild base until the pH is neutral or slightly basic. This step hydrolyzes the iminium intermediate. The mixture is stirred for an additional hour, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
| Parameter | Value/Condition | Rationale |
| Reagents | POCl₃ / DMF | A classic and highly effective combination for generating the Vilsmeier reagent.[7] |
| Initial Temp. | 0 °C | Controls the exothermic formation of the Vilsmeier reagent, preventing decomposition. |
| Reaction Temp. | 60-80 °C | Provides thermal energy for the electrophilic aromatic substitution step. |
| Work-up | Aqueous NaOAc or NaOH | Hydrolyzes the iminium salt intermediate to the final aldehyde product. |
Table 2: Key Parameters for Vilsmeier-Haack Formylation.
Part 4: Compound Characterization
The final product, this compound, is typically a solid at room temperature. Its identity and purity are confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
| Property | Data | Source |
| CAS Number | 885279-14-1 | PubChem CID 53249852[9] |
| Molecular Formula | C₁₀H₆BrNOS | PubChem CID 53249852[9] |
| Molecular Weight | 268.13 g/mol | PubChem CID 53249852[9] |
| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | PubChem CID 53249852[9] |
Table 3: Physicochemical Properties of the Target Compound.
Conclusion
The synthesis of this compound is a prime example of strategic organic synthesis, combining classic named reactions to build a complex and highly functionalized molecule. The Hantzsch synthesis provides a reliable entry to the core thiazole structure, while the Vilsmeier-Haack reaction offers a precise method for introducing the crucial aldehyde functionality. Understanding the principles and experimental nuances of this pathway empowers researchers to access not only this specific compound but also a wide range of analogs, paving the way for new discoveries in drug development and materials science.[5][10]
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 9. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: A Detailed Protocol for the Hantzsch Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive, field-proven protocol for the multi-step synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis leverages the classic Hantzsch thiazole formation as its core reaction.[3][4] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen reagents and conditions. It details the preparation of the requisite 2-bromothiobenzamide intermediate, its subsequent cyclocondensation, and the final conversion to the target aldehyde, ensuring a reproducible and scalable process for research applications.
Introduction and Scientific Rationale
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds renowned for their diverse therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.[5][6] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing this heterocyclic system.[4] The reaction classically involves the condensation of an α-haloketone with a thioamide.[3][7]
The target molecule, this compound, is a particularly useful synthetic intermediate.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures. Furthermore, the 2-bromophenyl substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further diversification and the synthesis of novel compound libraries.
This protocol outlines a robust, three-stage synthesis beginning with commercially available 2-bromobenzaldehyde. This approach ensures high purity of the final product and relies on well-established, high-yielding reactions.
Mechanistic Overview of the Core Hantzsch Cyclization
The central step of this synthesis is the Hantzsch cyclocondensation. The reaction proceeds via a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent dehydration.
-
Nucleophilic Attack (SN2): The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the α-carbon of the halo-carbonyl compound (in our case, 1,3-dichloroacetone), displacing a halide ion.[3]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline).[3]
-
Dehydration/Aromatization: The final step is the acid-catalyzed dehydration of the thiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.[7]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Detailed Experimental Protocol
This protocol is divided into three primary stages: synthesis of the thioamide intermediate, the Hantzsch cyclization, and the final conversion to the target aldehyde.
Quantitative Data Summary
| Stage | Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| A | 2-Bromobenzaldehyde | 185.02 | 20.0 | 3.70 g | 1.0 |
| Lawesson's Reagent | 404.47 | 10.0 | 4.04 g | 0.5 | |
| Toluene | - | - | 50 mL | - | |
| B | 2-Bromothiobenzamide | 216.10 | 15.0 | 3.24 g | 1.0 |
| 1,3-Dichloroacetone | 126.97 | 16.5 | 2.10 g | 1.1 | |
| Ethanol (95%) | - | - | 75 mL | - | |
| C | 2-(2-BrPh)-4-(chloromethyl)thiazole | 304.50 | 10.0 | 3.05 g | 1.0 |
| Sodium Formate | 68.01 | 30.0 | 2.04 g | 3.0 | |
| Formic Acid | - | - | 30 mL | - | |
| Manganese (IV) Oxide | 86.94 | 50.0 | 4.35 g | 5.0 | |
| Chloroform | - | - | 100 mL | - |
Stage A: Synthesis of 2-Bromothiobenzamide
-
Rationale: Thioamides are not always commercially available and can be readily prepared from the corresponding aldehyde or amide. Lawesson's reagent is a mild and effective thionating agent for this purpose.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (3.70 g, 20.0 mmol) and Lawesson's reagent (4.04 g, 10.0 mmol).
-
Add 50 mL of anhydrous toluene.
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be visible (often yellow) and the starting aldehyde spot should diminish.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate to afford 2-bromothiobenzamide as a yellow solid.
-
Expected Yield: 75-85%.
-
Stage B: Hantzsch Cyclization to form 2-(2-Bromophenyl)-4-(chloromethyl)thiazole
-
Rationale: This is the key ring-forming step. Ethanol is an excellent solvent as it dissolves both reactants and facilitates the reaction at a moderate temperature. A slight excess of the dichloroacetone ensures complete consumption of the more valuable thioamide.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-bromothiobenzamide (3.24 g, 15.0 mmol) in 75 mL of 95% ethanol.
-
Add 1,3-dichloroacetone (2.10 g, 16.5 mmol) to the solution at room temperature with vigorous stirring.
-
Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. A precipitate may form as the reaction progresses.
-
In-Process Check: Monitor by TLC (7:3 Hexane:Ethyl Acetate). The disappearance of the thioamide spot indicates reaction completion.
-
Cool the reaction mixture in an ice bath for 30 minutes.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (~50 mL) with stirring until the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the HCl byproduct generated during the reaction.[3]
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 15 mL).
-
Dry the solid under vacuum to yield 2-(2-bromophenyl)-4-(chloromethyl)thiazole. This product is often of sufficient purity for the next step.
-
Expected Yield: 80-90%.
-
Stage C: Synthesis of this compound
-
Rationale: A two-step, one-pot conversion of the chloromethyl group to the aldehyde is employed. First, a formate ester is formed via nucleophilic substitution, which is then hydrolyzed in situ to the alcohol. The alcohol is subsequently oxidized to the aldehyde. Manganese (IV) oxide is a mild and selective oxidizing agent for converting allylic/benzylic-type alcohols to aldehydes without over-oxidation.[8]
-
Procedure:
-
To a 100 mL flask, add the 2-(2-bromophenyl)-4-(chloromethyl)thiazole (3.05 g, 10.0 mmol) from Stage B, sodium formate (2.04 g, 30.0 mmol), and 30 mL of formic acid.
-
Heat the mixture to 100 °C for 5 hours to form the intermediate alcohol.
-
Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-water. Neutralize the solution with solid sodium carbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Re-dissolve the crude alcohol intermediate in 100 mL of chloroform.
-
Add activated manganese (IV) oxide (4.35 g, 50.0 mmol).
-
Stir the suspension vigorously at room temperature for 12-18 hours.
-
In-Process Check: Monitor the oxidation by TLC (7:3 Hexane:Ethyl Acetate). The alcohol spot should disappear, and a new, more polar aldehyde spot should appear.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite pad with additional chloroform (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a 9:1 to 4:1 hexanes:ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to yield this compound as an off-white or pale yellow solid.[1][2]
-
Expected Yield: 65-75% over two steps.
-
Visualization of the Synthetic Workflow
Caption: A streamlined workflow of the multi-step synthesis.
Conclusion
This application note provides a reliable and detailed protocol for synthesizing this compound. By breaking the process down into logical, high-yielding steps and explaining the rationale behind key procedural choices, researchers can confidently reproduce this synthesis. The successful application of the Hantzsch thiazole synthesis, followed by a robust functional group manipulation, delivers a valuable building block for discovery chemistry programs, enabling the development of novel therapeutics and functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Note: Microwave-Assisted Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Abstract
This application note details a robust and efficient two-step methodology for the synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields. The first step involves a microwave-promoted Hantzsch thiazole synthesis to form the 2-(2-bromophenyl)thiazole intermediate. The subsequent step employs a microwave-assisted Vilsmeier-Haack reaction to introduce the formyl group at the C4 position of the thiazole ring. This guide provides detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to replicate and adapt this synthesis for their specific needs.
Introduction
Thiazole derivatives are a cornerstone in pharmaceutical sciences, constituting the core scaffold of numerous clinically approved drugs exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific target of this protocol, this compound[3], serves as a versatile intermediate for the elaboration of more complex molecular architectures. The presence of the bromine atom provides a handle for further cross-coupling reactions, while the aldehyde functionality is amenable to a variety of transformations, making it a highly valuable synthon for library synthesis in drug development programs.
Traditional methods for the synthesis of such heterocyclic compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, utilizing dielectric heating to rapidly and uniformly heat reaction mixtures.[4][5] This leads to dramatic accelerations in reaction rates, often resulting in higher yields and cleaner product profiles compared to conventional heating methods.[6][7] This application note presents a validated, microwave-based approach that streamlines the synthesis of this key thiazole intermediate.
Overall Synthesis Scheme
The synthesis is performed in two distinct microwave-assisted steps:
-
Step 1: Hantzsch Thiazole Synthesis of the intermediate, 2-(2-bromophenyl)thiazole.
-
Step 2: Vilsmeier-Haack Formylation to yield the final product, this compound.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 2-(2-Bromophenyl)thiazole (Intermediate)
This step employs the classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[8] Microwave irradiation dramatically accelerates this condensation-cyclization cascade.
Reaction Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds through an initial nucleophilic attack of the sulfur atom from thioformamide onto the electrophilic carbon of the α-bromo ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Hantzsch thiazole synthesis mechanism.
Precursor Synthesis: 2-Bromo-1-(2-bromophenyl)ethanone
The α-haloketone precursor can be synthesized from 2'-bromoacetophenone via bromination. A recommended green approach utilizes N-bromosuccinimide (NBS) under ultrasound irradiation in a PEG-400 and water medium, which provides the product in high yield.[9]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
Materials and Equipment:
-
2-Bromo-1-(2-bromophenyl)ethanone (1.0 equiv)
-
Thioformamide (1.1 equiv)
-
Ethanol (anhydrous, sufficient for a 0.5 M solution)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monowave microwave reactor
Procedure:
-
To a 10 mL microwave reaction vial, add 2-bromo-1-(2-bromophenyl)ethanone.
-
Add thioformamide (1.1 equivalents).
-
Add anhydrous ethanol to dissolve the reactants (approx. 5 mL for 1 mmol scale).
-
Seal the vial with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the mixture under the conditions specified in Table 1.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-(2-bromophenyl)thiazole.
Table 1: Optimized Microwave Parameters for Hantzsch Synthesis
| Parameter | Value | Rationale |
| Temperature | 100 °C | Provides sufficient thermal energy for the reaction while minimizing byproduct formation. |
| Reaction Time | 15 min | Significantly reduced from conventional heating times (often >8 hours).[8] |
| Microwave Power | Dynamic (up to 200 W) | The instrument dynamically adjusts power to maintain the target temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reactants. |
Part 2: Synthesis of this compound (Final Product)
The aldehyde functionality is introduced onto the electron-rich thiazole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Reaction Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The thiazole ring attacks this electrophile, followed by hydrolysis during the work-up to generate the aldehyde. The formylation occurs preferentially at the C4 position of the 2-arylthiazole.
Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Formylation
Materials and Equipment:
-
2-(2-Bromophenyl)thiazole (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, 10 equiv)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monowave microwave reactor
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Preparation of Vilsmeier Reagent (Caution: Exothermic and moisture-sensitive): In a fume hood, cool a flask containing anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (2.0 equiv) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
To a 10 mL microwave reaction vial, add 2-(2-bromophenyl)thiazole.
-
Add the pre-formed Vilsmeier reagent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture using the parameters outlined in Table 2.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound as a solid.
Table 2: Optimized Microwave Parameters for Vilsmeier-Haack Formylation
| Parameter | Value | Rationale |
| Temperature | 80 °C | A moderate temperature is sufficient to drive the electrophilic substitution without degrading the product. |
| Reaction Time | 10 min | Microwave heating drastically shortens the reaction time from several hours required by conventional methods. |
| Microwave Power | Dynamic (up to 150 W) | Power is adjusted to maintain the set temperature. |
| Stirring | High | Essential for efficient heat distribution and reaction progress. |
Expected Results and Characterization
The successful synthesis will yield the final product as a solid. The identity and purity should be confirmed by standard analytical techniques.
Table 3: Characterization Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₀H₆BrNOS[3] |
| Molecular Weight | 268.13 g/mol [3] |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.9 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H), 7.8-7.2 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (CHO), 168 (thiazole C2), 150 (thiazole C4), 134, 132, 131, 128, 127, 122 (Ar-C & thiazole C5) |
| Expected Yield | >80% (over two steps) |
Safety and Handling
-
Thioformamide: This compound is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Bromo-1-(2-bromophenyl)ethanone: This is a lachrymator. All manipulations should be performed in a fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution in a dry environment within a fume hood.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's safety guidelines. Never exceed the recommended pressure or temperature limits for the reaction vials.
Conclusion
This application note provides a streamlined, efficient, and high-yielding protocol for the synthesis of this compound using microwave-assisted techniques. By replacing conventional heating with microwave irradiation, reaction times are reduced from many hours to mere minutes, aligning with the principles of green and sustainable chemistry. This detailed guide enables researchers in drug discovery and organic synthesis to rapidly access this valuable heterocyclic building block.
References
- 1. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. degres.eu [degres.eu]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(2-Bromophenyl)thiazole-4-carbaldehyde as a Precursor for Novel Anticancer Agents
Introduction: The Strategic Importance of the Thiazole Scaffold in Oncology
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the notable anticancer agents Dasatinib and Ixazomib.[1] Thiazole derivatives exhibit a remarkable diversity of pharmacological activities, largely due to the ring's unique electronic properties and its ability to act as a hydrogen bond acceptor, facilitating strong interactions with various biological targets.[1] In cancer therapy, these compounds have been shown to inhibit a wide array of critical targets such as protein kinases, tubulin, and histone deacetylases (HDACs), thereby interfering with key signaling pathways responsible for tumor growth, proliferation, and survival.[1][2]
This guide focuses on the strategic use of 2-(2-Bromophenyl)thiazole-4-carbaldehyde as a versatile starting material for the synthesis of new potential anticancer agents. This precursor is particularly valuable due to its two distinct points for chemical modification:
-
The Aldehyde Group (C4-position): A highly reactive functional group that serves as an ideal handle for introducing molecular diversity through reactions like condensation to form Schiff bases, which can be further cyclized into other bioactive heterocyclic systems.[3]
-
The Bromophenyl Moiety (C2-position): The bromine atom provides a site for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of complex aryl or alkyl substituents to explore structure-activity relationships (SAR).
This document provides a framework for the rational design, synthesis, and in vitro evaluation of novel anticancer candidates derived from this promising precursor.
Part I: Synthesis of Bioactive Thiazole Derivatives
The primary objective of derivatizing the precursor is to generate a library of structurally diverse compounds. By systematically altering the substituents on the thiazole core, researchers can probe the structure-activity relationship (SAR) to identify chemical features that enhance cytotoxic potency and selectivity against cancer cells.
General Synthetic Workflow
The following diagram outlines a common and efficient two-step synthetic strategy starting from the precursor to generate thiazolidinone derivatives, a class of compounds also known for its pharmacological potential.[4]
Caption: A two-step synthetic route from the precursor to thiazole-thiazolidinone hybrids.
Protocol 1.1: Synthesis of Schiff Base (Imine) Derivatives
Principle: The aldehyde functional group of the precursor readily undergoes a condensation reaction with various primary amines to form imines, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and the vast commercial availability of primary amines, allowing for the creation of a large and diverse library of intermediates. A catalytic amount of acid, such as glacial acetic acid, is often used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
This compound
-
Substituted primary amines (e.g., aniline, benzylamine derivatives)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add 1.0-1.1 equivalents of the selected primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Stir the reaction vigorously.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting aldehyde spot. The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent (like ethanol or ethyl acetate) is recommended. The purity of the final compound should be confirmed by melting point determination and spectroscopic methods (NMR, FT-IR).
Protocol 1.2: Synthesis of 4-Thiazolidinone Derivatives
Principle: The C=N double bond of the Schiff bases synthesized in Protocol 1.1 is susceptible to nucleophilic attack. In this protocol, the sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization to form the five-membered 4-thiazolidinone ring. This creates a hybrid molecule containing both a thiazole and a thiazolidinone ring, potentially leading to enhanced or novel biological activity.[4]
Materials:
-
Synthesized Schiff base from Protocol 1.1
-
Thioglycolic acid (mercaptoacetic acid)
-
1,4-Dioxane or Toluene (anhydrous)
-
Zinc Chloride (ZnCl₂, optional catalyst)
-
Round-bottom flask with reflux condenser and Dean-Stark trap (if using toluene)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend 1.0 equivalent of the Schiff base in anhydrous 1,4-dioxane or toluene.
-
Reagent Addition: Add 1.2-1.5 equivalents of thioglycolic acid to the suspension. A pinch of anhydrous ZnCl₂ can be added as a Lewis acid catalyst, although the reaction often proceeds without it.
-
Reaction Conditions: Heat the mixture to reflux (approximately 101°C for dioxane, 111°C for toluene) with constant stirring. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC until the Schiff base spot has been completely consumed (typically 8-12 hours).
-
Workup: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thioglycolic acid. A solid product will usually precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/DMF). The final structure should be confirmed using spectroscopic analysis.[4]
Part II: In Vitro Anticancer Evaluation
After synthesis and characterization, the novel compounds must be screened for their biological activity. The first critical step is to assess their cytotoxicity against a panel of human cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
General Workflow for Cytotoxicity Screening
Caption: Standard workflow for determining the IC₅₀ values of synthesized compounds.[5]
Protocol 2.1: Sulforhodamine B (SRB) Cytotoxicity Assay
Principle: The SRB assay is a reliable and widely used method for screening anticancer drugs.[6] It is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein mass, which in turn correlates with the number of viable cells. This method is less susceptible to interference from compounds that affect mitochondrial metabolism compared to assays like the MTT.[6]
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver).
-
Media & Reagents: Appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
Test Compounds: Synthesized thiazole derivatives dissolved in DMSO (stock solutions).
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (absorbance at 510 nm).
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium in the plates with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[5]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve. The IC₅₀ value is the concentration that results in 50% cell viability.
-
Part III: Data Presentation and Strategic Next Steps
Summarizing Cytotoxicity Data
Quantitative data from the screening should be organized into a clear table to facilitate comparison and SAR analysis. This allows researchers to quickly identify the most potent compounds and discern patterns in activity.
Table 1: Sample Cytotoxicity Data (IC₅₀ in µM) for Thiazole Derivatives
| Compound ID | R-Group (from Amine) | IC₅₀ vs. MCF-7 | IC₅₀ vs. A549 | IC₅₀ vs. HepG2 |
| Precursor | -CHO | >100 | >100 | >100 |
| Cpd-01 | Phenyl | 45.2 ± 3.1 | 62.8 ± 4.5 | 55.1 ± 2.9 |
| Cpd-02 | 4-Chlorophenyl | 12.5 ± 1.1 | 21.3 ± 1.8 | 18.4 ± 1.5 |
| Cpd-03 | 4-Methoxyphenyl | 38.7 ± 2.5 | 51.9 ± 3.3 | 49.6 ± 3.8 |
| Doxorubicin | Positive Control | 0.8 ± 0.05 | 1.1 ± 0.09 | 1.5 ± 0.11 |
| Data are presented as mean ± standard deviation from three independent experiments and are hypothetical. |
Structure-Activity Relationship (SAR) Analysis
Caption: Iterative cycle of SAR analysis to optimize lead compounds.
Future Directions
Compounds that exhibit potent cytotoxicity (e.g., low micromolar or nanomolar IC₅₀ values) should be prioritized for further investigation, which includes:
-
Mechanism of Action Studies: Investigating how the lead compounds kill cancer cells (e.g., apoptosis assays, cell cycle analysis, specific enzyme inhibition assays).[2]
-
Selectivity Testing: Assessing cytotoxicity against non-cancerous cell lines to determine the therapeutic window.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer.
-
Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates.
By following this integrated approach of chemical synthesis and biological evaluation, this compound can be effectively utilized as a launchpad for the discovery of the next generation of thiazole-based anticancer drugs.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Knoevenagel Condensation Reactions with 2-(2-Bromophenyl)thiazole-4-carbaldehyde
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated systems.[1][2] This guide provides an in-depth exploration of the Knoevenagel condensation specifically utilizing 2-(2-Bromophenyl)thiazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The thiazole moiety is a key structural motif in numerous biologically active molecules, and its derivatives are actively investigated for therapeutic applications, including anticancer agents.[3][4][5] This document offers a detailed mechanistic overview, discusses the rationale behind experimental design, and provides validated, step-by-step protocols for the synthesis of novel condensates, tailored for researchers, chemists, and drug development professionals.
Introduction: Significance and Rationale
The thiazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The starting material, this compound, combines this valuable heterocycle with a bromophenyl group, which serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and an aldehyde group, which is primed for transformations like the Knoevenagel condensation.
The products of this reaction—α,β-unsaturated compounds—are not merely intermediates but often possess significant biological activity themselves.[4][6] They are crucial precursors for synthesizing a diverse library of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[7]
Why this Aldehyde?
-
Thiazole Core: A proven pharmacophore.[3]
-
Bromine Handle: Offers a site for late-stage diversification, allowing for the rapid generation of analogues.
-
Aldehyde Functionality: Readily participates in C-C bond-forming reactions, with the electron-deficient nature of the thiazole ring potentially enhancing the electrophilicity of the carbonyl carbon.
Mechanistic Pathways of the Knoevenagel Condensation
The Knoevenagel condensation is fundamentally a nucleophilic addition followed by a dehydration reaction.[2][8] The reaction is typically catalyzed by a weak base. The choice of catalyst can, however, influence the precise mechanistic route.
Standard Base-Catalyzed Mechanism
In the most general pathway, a base abstracts an acidic proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized enolate.[8] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate is protonated to form an aldol-type adduct, which subsequently undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product.[8]
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Piperidine Catalysis: The Iminium Ion Pathway
When a secondary amine like piperidine is used as the catalyst, an alternative and often more efficient pathway involving an iminium ion can operate.[9][10][11] Piperidine first reacts with the aldehyde to form a carbinolamine, which then dehydrates to an electrophilic iminium ion. This iminium ion is more reactive towards the enolate than the original aldehyde.[11][12] The subsequent steps involve nucleophilic attack by the enolate on the iminium ion, followed by elimination of the piperidine catalyst to regenerate it and form the final product.[9][11]
Caption: Iminium ion pathway in piperidine-catalyzed Knoevenagel condensation.
Experimental Design and Optimization
The success of the Knoevenagel condensation depends on the careful selection of several parameters. The reactivity of both the aldehyde and the active methylene compound dictates the required reaction conditions.
| Parameter | Choice & Rationale |
| Active Methylene Compound | Malononitrile: Highly reactive due to two strongly electron-withdrawing nitrile groups. Reactions are often rapid at room temperature.[13] Ethyl Cyanoacetate: Less reactive than malononitrile but still effective. May require slightly elevated temperatures or longer reaction times.[13][14] Diethyl Malonate: The least reactive of the common choices. Often requires stronger bases and/or higher temperatures. |
| Catalyst | Piperidine: A classic, highly effective secondary amine catalyst, often used in small quantities (5-10 mol%).[12] DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic base, useful for less reactive substrates.[13] DABCO (1,4-Diazabicyclo[2.2.2]octane): A solid, recyclable amine catalyst, often used in greener solvent systems.[15] Boric Acid: A mild, inexpensive, and environmentally benign Lewis/Brønsted acid catalyst.[7] |
| Solvent | Ethanol/Methanol: Common protic solvents that readily dissolve reactants and facilitate product precipitation upon addition of water. Water: A green and economical solvent. Can promote the reaction, sometimes even without a catalyst, by acting as a Brønsted base.[16] Solvent-Free: Grinding reactants together, sometimes with a solid catalyst, is an excellent green chemistry approach that can lead to high yields and easy workup.[17][18] |
| Temperature | Typically ranges from room temperature to reflux, depending on substrate reactivity. For highly active combinations like our aldehyde with malononitrile, room temperature is often sufficient. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of 2-(2-(2-Bromophenyl)thiazol-4-yl)methylene)malononitrile
This protocol details the reaction of this compound with malononitrile, a highly active methylene compound.[13]
Materials and Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 5-10 mL per mmol of aldehyde)
-
Deionized Water
-
Silica Gel for column chromatography
-
Ethyl Acetate & Hexanes (for TLC and chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Magnetic stir plate
-
TLC plates and chamber
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol.
-
Reagent Addition: Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid; a precipitate may form within minutes to a few hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate and hexanes. The disappearance of the aldehyde spot indicates completion.
-
Workup: Once the reaction is complete, add cold deionized water (15-25 mL) to the flask to precipitate the product fully.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: Air-dry the crude product. If TLC indicates the presence of impurities, the product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(2-bromophenyl)thiazol-4-yl)acrylate
This protocol uses ethyl cyanoacetate, which is generally less reactive than malononitrile, potentially requiring slightly more forcing conditions.[14][19]
Materials and Reagents:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 eq)
-
Ethanol or an aqueous ionic liquid system[15]
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.2 eq), and DABCO (0.2 eq) in ethanol.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction progress by TLC. This reaction may take several hours to reach completion.
-
Workup: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the product.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and air dry. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Caption: A generalized experimental workflow for the Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound is a robust and efficient method for synthesizing novel α,β-unsaturated compounds. These products serve as valuable building blocks for the development of new therapeutic agents, leveraging both the privileged thiazole scaffold and the synthetic versatility of the bromophenyl group. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry, with ample room for optimization based on specific downstream applications. By understanding the underlying mechanisms and the rationale for experimental choices, scientists can effectively expand their chemical libraries and accelerate the drug discovery process.
References
- 1. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 10. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Synthesis of Schiff base derivatives from 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
An Application Guide for the Synthesis, Purification, and Characterization of Schiff Base Derivatives from 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of novel Schiff base derivatives starting from this compound. Thiazole-containing Schiff bases are a class of compounds with significant pharmacological interest, demonstrating a wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2][3][4] The presence of a 2-(2-Bromophenyl) moiety on the thiazole core offers a versatile synthetic handle for further structural modifications via cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs. This document outlines the underlying reaction mechanism, a robust step-by-step protocol for synthesis and purification, methods for spectroscopic characterization, and a troubleshooting guide to assist researchers in overcoming common experimental challenges.
Introduction and Scientific Rationale
Schiff bases, characterized by the azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an active carbonyl compound.[1] This reaction is fundamental in medicinal chemistry for creating compounds with diverse therapeutic potential.[2][3] The thiazole ring, a key pharmacophore, is present in numerous FDA-approved drugs and is known to enhance interactions with biological targets.[3]
The starting material, this compound, is a strategic choice for synthesizing advanced intermediates. The aldehyde functional group allows for the straightforward formation of the Schiff base linkage, while the bromine atom on the phenyl ring serves as a key site for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This dual functionality permits the development of complex molecules with potential for enhanced biological activity and tailored pharmacokinetic profiles.
The Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base (or imine) is a reversible nucleophilic addition-elimination reaction.[5][6] The process is typically catalyzed by a weak acid, which plays a crucial role in two key steps.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic intermediate.[7][8]
-
Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom yields a neutral aminoalcohol intermediate, also known as a carbinolamine.[7][8]
-
Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The nitrogen's lone pair forms a double bond with the carbon, expelling a water molecule and forming a protonated imine.
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.
The removal of water during the reaction is critical as it drives the equilibrium toward the product side.[9]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Experimental Protocols
This section provides a general, adaptable protocol for the synthesis. Researchers should adjust quantities based on the specific primary amine used.
Materials and Reagents
| Reagent | Purpose | Supplier Example | Purity |
| This compound | Aldehyde Starting Block | Sigma-Aldrich | >97% |
| Aniline (or other primary amine) | Amine Nucleophile | Merck | >99% |
| Ethanol (Absolute) | Reaction Solvent | Fisher Scientific | >99.8% |
| Glacial Acetic Acid | Acid Catalyst | VWR Chemicals | >99.7% |
| Dichloromethane (DCM) | Extraction Solvent | Sigma-Aldrich | HPLC Grade |
| n-Hexane | Recrystallization | Merck | HPLC Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Acros Organics | Granular |
| Silica Gel 60 (for TLC) | TLC Stationary Phase | MilliporeSigma | - |
Step-by-Step Synthesis Workflow
The overall process involves reaction setup, monitoring, product isolation, and purification.
Caption: Figure 2: Experimental Workflow from reaction to characterization.
Detailed Synthesis Protocol
Reaction Setup (Example using Aniline):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 g, 3.55 mmol).
-
Add absolute ethanol (30 mL) and stir until the solid is fully dissolved.
-
Add the primary amine (e.g., aniline, 1.05 eq, 0.35 mL, 3.73 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and place the flask in a heating mantle or oil bath.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain vigorous stirring.[10][11]
-
Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 30% Ethyl Acetate in Hexane.
-
Observation: Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete when the starting aldehyde spot has been consumed and a new, typically less polar, product spot is dominant.
-
Work-up and Isolation:
-
Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
For many Schiff bases, the product will precipitate as a crystalline solid upon cooling.[10] If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities like residual catalyst and unreacted amine.
-
Dry the crude product in a vacuum oven at 40-50°C to obtain the crude yield.
Purification Protocol: Recrystallization
Recrystallization is the most effective method for purifying Schiff bases, yielding high-purity crystalline material.[11][12]
-
Solvent Selection: Choose a solvent or solvent system in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, methanol, or a mixture like Dichloromethane/Hexane.[12]
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid. c. If the solution is colored by impurities, it can be hot-filtered. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield. f. Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Product Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized Schiff base derivative.
| Technique | Expected Observation | Rationale |
| FT-IR | Disappearance of a strong C=O stretch (~1690-1710 cm⁻¹) from the aldehyde. Disappearance of N-H stretches (~3300-3400 cm⁻¹) from the primary amine. Appearance of a C=N imine stretch (~1600-1650 cm⁻¹).[1][13] | Confirms the conversion of carbonyl and amine functional groups into the target azomethine group. |
| ¹H NMR | Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region corresponding to the azomethine proton (-CH=N-). Disappearance of the aldehyde proton singlet (~δ 9.5-10.5 ppm).[1][13] | Provides definitive structural evidence of imine formation and overall molecular structure. |
| ¹³C NMR | Appearance of the azomethine carbon signal around δ 150-165 ppm. Disappearance of the aldehyde carbonyl carbon (~δ 190-200 ppm). | Confirms the carbon framework and the formation of the C=N double bond. |
| Mass Spec | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula and identity of the product. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Equilibrium not shifted sufficiently. | 1. Increase reflux time and monitor by TLC. 2. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the reaction forward.[9] |
| Low Yield | 1. Product is partially soluble in the reaction solvent upon cooling. 2. Loss during recrystallization. | 1. After cooling, reduce the solvent volume under reduced pressure before filtration. 2. Ensure the minimum amount of hot solvent is used for recrystallization. |
| Product is an Oil/Gummy | Impurities are preventing crystallization. | Purify via column chromatography. Caution: Standard silica gel is acidic and can hydrolyze the imine bond. Use neutral alumina or silica gel treated with triethylamine.[12] |
| Aldehyde Peak in NMR | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up or analysis.[14] | 1. Re-run the reaction under more forcing conditions (see above). 2. Ensure all work-up and purification steps are performed under anhydrous conditions. Store the final product in a desiccator.[12] |
Conclusion and Future Applications
The protocol described provides a reliable and efficient method for synthesizing Schiff base derivatives from this compound. The resulting compounds are valuable intermediates for further synthetic elaboration. The 2-bromophenyl group can be readily functionalized using modern cross-coupling chemistry to explore structure-activity relationships, making these scaffolds highly attractive for applications in medicinal chemistry and materials science.
References
- 1. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential - Article (Preprint v1) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 3. Thiazole Schiff Bases as Potential Breast Cancer Drugs Through Design, Synthesis, and In Silico Analysis - Article (Preprint v2) by Maher Afroj Khanam et al. | Qeios [qeios.com]
- 4. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Schiff's bases mechanism: Significance and symbolism [wisdomlib.org]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
Application of 2-(2-Bromophenyl)thiazole-4-carbaldehyde in the Synthesis of Kinase Inhibitors: A Technical Guide
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] This has made them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.[3] Within the vast landscape of kinase inhibitor scaffolds, the thiazole ring has emerged as a privileged structure.[1][3] Its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases make it a versatile core for designing potent and selective inhibitors.[1] Several approved drugs, such as the multi-kinase inhibitor Dasatinib, feature a thiazole moiety, underscoring its clinical significance.[4]
This application note focuses on a key building block, 2-(2-Bromophenyl)thiazole-4-carbaldehyde , and its application in the synthesis of novel kinase inhibitors. The presence of a reactive aldehyde group at the 4-position and a bromine atom on the phenyl ring at the 2-position provides synthetic handles for diversification and optimization of inhibitor candidates. The aldehyde allows for the introduction of various amine-containing fragments through reactions like reductive amination, while the bromine atom can be utilized for cross-coupling reactions to further explore the chemical space.
The Strategic Advantage of this compound
The strategic placement of the functional groups in this compound offers several advantages in drug discovery:
-
Versatile Synthetic Handle: The carbaldehyde at the C4 position is a key functional group for introducing diversity. It readily undergoes condensation and reductive amination reactions with a wide range of primary and secondary amines, allowing for the exploration of various side chains that can interact with different regions of the kinase ATP-binding site.
-
Vector for Further Functionalization: The 2-bromophenyl group serves as a valuable anchor for introducing additional complexity and optimizing potency and selectivity. The bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other aryl or heteroaryl groups.
-
Core Binding Element: The 2-phenylthiazole core itself is a well-established pharmacophore that can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.
Synthetic Strategy: Reductive Amination for Library Generation
A primary application of this compound is in the synthesis of libraries of N-substituted ((2-(2-bromophenyl)thiazol-4-yl)methyl)amines via reductive amination. This two-step, one-pot reaction is a robust and efficient method for generating a diverse set of compounds for screening against a panel of kinases.
Workflow for Kinase Inhibitor Synthesis via Reductive Amination
Figure 1: A generalized workflow for the synthesis of kinase inhibitor candidates from this compound via reductive amination.
Experimental Protocol: Representative Synthesis of a Kinase Inhibitor Candidate
This protocol describes a representative synthesis of an N-((2-(2-bromophenyl)thiazol-4-yl)methyl)aniline derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.1 eq).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the addition may cause some effervescence.
-
Reaction Progression: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship (SAR) Insights
While a specific SAR for derivatives of this compound is not extensively published, we can extrapolate from the broader class of thiazole-based kinase inhibitors.
| R-Group Variation (at the amine) | Potential Impact on Kinase Inhibition |
| Small, aliphatic amines | May probe smaller, hydrophobic pockets. |
| Aromatic amines (anilines) | Can form pi-stacking interactions with aromatic residues in the active site. |
| Heterocyclic amines | Can introduce additional hydrogen bond donors and acceptors. |
| Amines with polar functional groups | May improve solubility and allow for interactions with solvent-exposed regions. |
The 2-bromophenyl group is a key feature that can be further modified. For instance, a Suzuki coupling could be employed to replace the bromine with various aryl or heteroaryl groups, allowing for the exploration of interactions with the solvent-exposed region of the kinase active site.
Target Kinase Families
Thiazole-based scaffolds have shown inhibitory activity against a wide range of kinase families.[1] Based on the structural features of derivatives synthesized from this compound, potential targets could include:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.
-
Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Glycogen Synthase Kinase-3 (GSK-3).
The specific selectivity profile would be determined by the nature of the substituent introduced via the reductive amination of the carbaldehyde.
Illustrative Kinase Signaling Pathway
Figure 2: A simplified representation of a generic receptor tyrosine kinase signaling pathway, a common target for thiazole-based inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its aldehyde functionality allows for the rapid generation of diverse chemical libraries through robust reactions like reductive amination. The presence of the bromophenyl group provides an avenue for further structural optimization through cross-coupling reactions. The inherent drug-like properties of the thiazole scaffold, combined with the synthetic accessibility of derivatives from this starting material, make it an attractive platform for academic and industrial drug discovery programs targeting the kinome.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
Application Note: A Validated Protocol for the Purification of 2-(2-Bromophenyl)thiazole-4-carbaldehyde via Silica Gel Column Chromatography
Abstract & Introduction
2-(2-Bromophenyl)thiazole-4-carbaldehyde is a pivotal heterocyclic building block in modern synthetic chemistry. Its unique molecular architecture, featuring a reactive aldehyde, a thiazole core, and a bromophenyl substituent, makes it a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The aldehyde functional group, for instance, allows for a variety of chemical transformations like nucleophilic additions and condensations, enabling the construction of complex molecular frameworks.[2] Given its role as a precursor, the purity of this compound is paramount; impurities from the synthetic process can lead to unwanted side reactions, low yields, and complications in subsequent biological assays.
This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. We will delve into the causality behind each step, from the selection of the mobile phase via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. This guide is designed to be a self-validating system, ensuring researchers can achieve high purity and reproducibility.
Compound Overview
A thorough understanding of the target compound's properties is essential for developing a robust purification strategy.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromophenyl)-1,3-thiazole-4-carbaldehyde | PubChem[3] |
| CAS Number | 885279-14-1 | PubChem[3] |
| Molecular Formula | C₁₀H₆BrNOS | PubChem[3] |
| Molecular Weight | 268.13 g/mol | PubChem[3] |
| Appearance | Pale yellow solid | Chem-Impex[1] |
| XLogP3 | 3.1 | PubChem[3] |
The computed XLogP3 value of 3.1 suggests the compound has moderate lipophilicity, making it an ideal candidate for purification on a normal-phase silica gel column with a non-polar/polar solvent system.[3]
The Principle of Separation: Column Chromatography
Column chromatography is a preparative separation technique that operates on the principle of differential adsorption.[4] A mixture is loaded onto a solid stationary phase (in this case, silica gel) packed within a column. A liquid mobile phase is then passed through the column.[5] Components of the mixture travel down the column at different rates based on their relative affinities for the stationary and mobile phases.
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent or mixture of solvents that carries the sample through the column.
-
Separation Mechanism: Polar compounds in the mixture will have a stronger interaction with the polar silica gel and will thus move more slowly down the column. Less polar compounds will interact weakly with the silica gel and be carried along more readily by the mobile phase, eluting from the column first.
By carefully selecting the polarity of the mobile phase, a high degree of separation between the desired product and impurities can be achieved.
Pre-Purification Analysis: Mobile Phase Optimization with TLC
Before packing the column, it is critical to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6] TLC is an analytical-scale version of column chromatography that provides a rapid assessment of separation. The goal is to find a solvent system that gives the target compound a Retention Factor (Rƒ) of approximately 0.3-0.4 . This Rƒ value ensures the compound moves efficiently down the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Suggested Starting Solvent Systems:
-
Hexane / Ethyl Acetate
-
Cyclohexane / Ethyl Acetate
-
Dichloromethane
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a test solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the separated spots under UV light.
-
Calculate the Rƒ value for the product spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent ratio to achieve the target Rƒ. Increasing the proportion of the polar solvent (Ethyl Acetate) will increase the Rƒ values of the components.
Detailed Purification Protocol
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Chromatography Column (glass)
-
Hexane (or Cyclohexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Glass wool or cotton
-
Sand (washed)
-
TLC plates (silica gel 60 F254)
-
Beakers, Erlenmeyer flasks
-
Test tubes for fraction collection
-
Rotary Evaporator
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing) The wet packing method is superior as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation.[4]
-
Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake.
-
With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Use a funnel to aid the process.
-
Gently tap the side of the column continuously to encourage even packing and dislodge any air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not allow the silica bed to run dry at any point during the procedure.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample and solvent addition.[4]
Step 2: Sample Loading
-
Dissolve the crude product in the minimum possible volume of a suitable solvent, ideally the mobile phase or a slightly more polar solvent like dichloromethane. A concentrated sample ensures it loads onto the column as a narrow, tight band, which is essential for good resolution.[4]
-
Carefully apply the dissolved sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is again just at the top of the sand layer.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is adsorbed onto the stationary phase. Drain to the top of the sand layer once more.
Step 3: Elution
-
Carefully fill the column with the mobile phase determined from the TLC analysis.
-
Open the stopcock and begin collecting the eluent in test tubes (fractions). Maintain a constant flow rate. A gentle positive pressure (using a pump or bulb) can be applied to speed up the process (flash chromatography).
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
Step 4: Monitoring and Fraction Collection
-
Collect fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Periodically analyze the collected fractions using TLC to track the elution of the compounds.[5][6] Spot a small amount from each fraction onto a TLC plate.
-
Identify the fractions containing the pure this compound. The product should appear as a single spot on the TLC plate with the expected Rƒ.
Step 5: Isolation of Purified Product
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Once the solvent is removed, the purified compound will remain as a solid. Place the flask under high vacuum for a few hours to remove any residual solvent.
-
Determine the mass and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not move from the origin (Rƒ ≈ 0) | Mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.[7] |
| Product streaks on TLC or elutes as a broad band | 1. Sample is too concentrated/overloaded. 2. Compound is acidic or basic. Thiazoles can be basic.[7] 3. Decomposition on silica.[8][9] | 1. Load less material onto the column. 2. Add a small amount of a neutralizer to the mobile phase (e.g., 0.1-1% triethylamine). 3. Use deactivated/neutralized silica gel. |
| Poor separation of product and impurities | 1. Incorrect mobile phase polarity. 2. Column was packed improperly (channels). 3. Sample band was too wide during loading. | 1. Re-optimize the solvent system with TLC. Try a different solvent combination. 2. Repack the column carefully using the wet slurry method. 3. Ensure the sample is dissolved in the absolute minimum volume of solvent before loading. |
| Product decomposes on the column | Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[8] | Pre-treat the silica gel by washing it with a solution of triethylamine in the mobile phase, then re-equilibrate with the pure mobile phase, or use commercially available deactivated silica gel. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 6. magritek.com [magritek.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Hantzsch synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
Technical Support Center: Hantzsch Thiazole Synthesis
Introduction: Navigating the Hantzsch Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a highly reliable method for constructing the thiazole core.[1][2] This reaction, involving the condensation of an α-halocarbonyl compound with a thioamide, is prized for its robustness and the aromatic stability of its products.[3][4]
However, when synthesizing complex, highly functionalized targets such as This compound , researchers can face significant challenges, most notably low reaction yields.[5] The presence of the sterically demanding 2-bromophenyl group and the reactive carbaldehyde moiety introduces complexities that require careful consideration and optimization. While the foundational reaction is straightforward, its application to advanced intermediates often encounters issues ranging from reagent stability to competing side reactions.[6][7]
This technical guide is structured as a series of troubleshooting questions and answers to directly address the common pitfalls encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding that empowers you to diagnose and resolve issues in your own laboratory setting.
Troubleshooting Guide: Low Yield Diagnosis & Optimization
Question 1: My reaction yield is consistently low (<30%) or failing completely. Where should I begin my investigation?
Low yield is the most common issue and typically points to problems in one of three areas: reagent integrity, reaction conditions, or mechanistic roadblocks. A systematic approach is crucial for an accurate diagnosis.
A. Reagent Quality & Stability:
The Hantzsch synthesis is only as reliable as its starting materials. The two key reactants for this synthesis, 2-bromobenzothioamide and a 3-halo-2-oxopropanal equivalent, present unique stability challenges.
-
Thioamide Integrity: The 2-bromobenzothioamide must be of high purity. Thioamides can be susceptible to hydrolysis over time, especially if stored improperly. Verify the purity of your thioamide by melting point or NMR spectroscopy before use.
-
α-Halocarbonyl Reactivity: The α-haloaldehyde (e.g., 3-bromo-2-oxopropanal) is a highly reactive and unstable species. It is prone to self-condensation and polymerization, which is a primary pathway for yield loss.[8]
-
Best Practice: It is highly recommended to use freshly prepared or distilled α-haloaldehyde for each reaction. If using a commercial source, ensure it is from a new, sealed container. Avoid using material that has been stored for an extended period.
-
B. Sub-Optimal Reaction Conditions:
The delicate balance between driving the reaction to completion and minimizing side products is controlled by the reaction environment.
-
Solvent Choice & Purity: The choice of solvent is critical. Alcohols like ethanol or methanol are common and effective.[9] However, the most critical factor is the absence of water.
-
Causality: Water can promote the hydrolysis of the α-haloaldehyde and the thioamide, leading to unwanted byproducts and reduced yield.[8]
-
Recommendation: Always use anhydrous solvents. Using dry solvents and reagents under an inert atmosphere (Nitrogen or Argon) can significantly suppress these hydrolytic side reactions.[8]
-
-
Temperature Control: Elevated temperatures accelerate the reaction but can also promote decomposition and side-product formation.[8][10]
-
Causality: The self-condensation of the α-haloaldehyde is often accelerated at higher temperatures.
-
Recommendation: Start the reaction at a moderate temperature (e.g., 40-50 °C) and monitor by TLC. If the reaction is sluggish, the temperature can be increased incrementally. Refluxing should be considered a final option after other parameters have been optimized.
-
-
Stoichiometry: The molar ratio of the reactants is a key parameter.
-
Causality: Using an equimolar ratio can leave unreacted α-haloaldehyde, which will then readily decompose or self-condense.
-
Recommendation: Employ a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents). This ensures the complete consumption of the more unstable α-haloaldehyde, channeling it toward the desired product pathway.[3]
-
The following workflow provides a logical sequence for troubleshooting primary reaction failures.
Caption: Initial troubleshooting workflow for low yield.
Question 2: My TLC shows the consumption of starting materials but multiple new spots instead of a clean product. What are the likely side products?
The formation of multiple byproducts is a clear indicator of competing reaction pathways. Understanding these pathways is key to suppressing them.
-
Primary Side Reaction: α-Haloaldehyde Self-Condensation: As mentioned, this is a major competing pathway. The enolizable aldehyde can undergo aldol-type reactions with itself, leading to a complex mixture of oligomeric products.
-
Secondary Side Reaction: Over-Alkylation: The nitrogen atom of the newly formed thiazole ring is nucleophilic and can, in principle, be alkylated by a second molecule of the α-haloaldehyde. While less common, this can occur if there is a high local concentration of the halo-aldehyde.[8]
-
Byproduct from Thioamide: Impurities in the thioamide or its degradation can lead to other heterocyclic byproducts.
The diagram below illustrates the desired reaction pathway versus the most common side reactions originating from the unstable α-haloaldehyde.
Caption: Desired vs. Competing Reaction Pathways.
Question 3: How can I systematically optimize the reaction conditions to improve the yield?
Once reagent quality is assured, a systematic optimization of reaction parameters is the next logical step. We recommend a Design of Experiments (DoE) approach, starting with solvent and temperature screening.
Table 1: Systematic Optimization Parameters
| Parameter | Conditions to Test | Rationale & Expected Outcome |
| Solvent | Ethanol, Methanol, Acetonitrile, Dioxane | Polarity and protic nature affect reaction rates. Ethanol is a good starting point. Acetonitrile may reduce solvolysis of the halo-aldehyde. |
| Temperature | Room Temp, 40 °C, 60 °C, Reflux | Balance reaction rate against thermal decomposition. Monitor by TLC to find the "sweet spot" where product forms cleanly without significant byproduct formation. |
| Base (Optional) | None, Pyridine (1.1 eq), DIEA (1.1 eq) | A non-nucleophilic base can neutralize the HBr formed during the reaction, potentially accelerating the final dehydration step. However, it can also promote aldehyde self-condensation. Use with caution. |
| Reaction Time | 2h, 6h, 12h, 24h | Monitor by TLC to determine the point of maximum product formation before potential degradation begins. |
Experimental Protocol: Small-Scale Optimization Screen
-
Setup: In parallel, add 2-bromobenzothioamide (e.g., 0.25 mmol, 1.1 eq) to four separate oven-dried reaction vials equipped with stir bars.
-
Inert Atmosphere: Seal the vials and purge with nitrogen or argon.
-
Solvent Addition: Add 2.0 mL of the chosen anhydrous solvent (e.g., Ethanol in vial 1, Acetonitrile in vial 2, etc.) to each vial via syringe.
-
Reactant Addition: Prepare a stock solution of the α-haloaldehyde. Add the α-haloaldehyde (0.23 mmol, 1.0 eq) to each vial at room temperature.
-
Temperature Screening: Place each vial in a pre-heated block at its designated temperature (e.g., Vial 1 at 40 °C, Vial 2 at 60 °C).
-
Monitoring: At 2, 4, 8, and 12-hour intervals, withdraw a small aliquot from each reaction, quench with a drop of water, and spot on a TLC plate.
-
Analysis: Develop the TLC plate (e.g., 3:1 Hexane:Ethyl Acetate) and visualize. Compare the intensity of the product spot versus starting materials and byproducts to identify the optimal conditions.
Question 4: The reaction appears to work, but I lose a significant amount of product during workup and purification. What are the best practices?
The aldehyde functionality on your target molecule can be sensitive, making the isolation phase critical.
-
Workup Protocol:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
If the reaction was run in a water-miscible solvent like ethanol, pour the mixture into a beaker of cold water. The product may precipitate.
-
If no precipitate forms, perform a liquid-liquid extraction with a solvent like Ethyl Acetate or Dichloromethane.
-
Crucial Step: Wash the combined organic layers with a saturated solution of sodium bicarbonate. This neutralizes the hydrobromic acid generated during the reaction, which can otherwise catalyze degradation of the product.[3]
-
Follow with a wash with saturated sodium chloride (brine) to aid in removing water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40 °C).
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method.[8]
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) and gradually increase the polarity to elute your product. The aldehyde is relatively polar, so expect it to elute at moderate polarity.
-
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent final purification step.[8]
-
Solvent Systems: Test small amounts in various solvents. A common choice is an ethanol/water or ethyl acetate/hexanes mixture. Dissolve the solid in the minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity appears. Cool slowly to allow for crystal formation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the accepted mechanism for the Hantzsch Thiazole Synthesis?
A: The reaction proceeds through a well-established three-step sequence:
-
S-Alkylation (SN2 Attack): The nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an isothioamide salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.
-
Dehydration: The 4-hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the stable, aromatic thiazole ring. The driving force for this final step is the formation of the aromatic system.[1][3][11]
Caption: Simplified Hantzsch Thiazole Synthesis Mechanism.
Q: Can I use 3-chloro-2-oxopropanal instead of the bromo- version?
A: Yes, α-chloroaldehydes can be used. However, the reactivity of the C-X bond follows the order I > Br > Cl. Using an α-chloroaldehyde will likely require more forcing conditions (higher temperature or longer reaction times) to achieve the initial S-alkylation step compared to the α-bromo analogue.
Q: Are there any modern variations of the Hantzsch synthesis that might improve my yield?
A: Absolutely. Several modern techniques have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis.
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing the time reactants are exposed to high temperatures, thus reducing side product formation.[12]
-
Solvent-Free Conditions: In some cases, grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, can afford the product in high yield without any solvent, simplifying workup and reducing waste.[13][14][15]
-
Catalysis: While the classic reaction is often run without a catalyst, studies have shown that various Lewis or Brønsted acids can catalyze the reaction, sometimes improving yields and selectivity.[10]
We recommend exploring these methods if conventional heating in solution fails to provide satisfactory yields after optimization.
References
- 1. synarchive.com [synarchive.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Identifying side products in the synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde by TLC and NMR.
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Synthesis Overview: The Hantzsch Reaction
The synthesis of 2-(2-bromophenyl)thiazole-4-carbaldehyde typically proceeds via the Hantzsch thiazole synthesis.[1][2][3] This reliable method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] In this specific synthesis, 2-bromo-2'-chloroacetophenone reacts with a suitable thioamide to form the thiazole ring. Subsequent formylation at the C4 position yields the target aldehyde.
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the primary reaction pathway and highlights key points where side reactions can occur, leading to the formation of impurities.
Caption: General reaction pathway for the synthesis of this compound highlighting potential side reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected TLC and NMR profiles for pure this compound?
A1:
-
TLC: In a typical non-polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate), the pure product should appear as a single, well-defined spot. The Rf value will depend on the exact solvent system and stationary phase used. It is crucial to run a co-spot with the starting materials to ensure they have been fully consumed.
-
¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:
-
A singlet for the aldehyde proton (-CHO) typically in the range of δ 9.8-10.1 ppm.
-
A singlet for the proton on the thiazole ring (C5-H), usually appearing around δ 8.0-8.5 ppm.
-
A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 2-bromophenyl group.
-
Q2: What are the most common side products in this synthesis and how can I identify them?
A2: The most common side products are typically unreacted starting materials, over-alkylated products, or hydrolysis products.
| Side Product | Identification by TLC | Identification by ¹H NMR |
| Unreacted α-haloketone | A spot with a different Rf value than the product, likely more non-polar. | Absence of the characteristic thiazole proton signal and aldehyde proton signal. Presence of signals corresponding to the α-haloketone structure. |
| Unreacted Thioamide | Often highly polar, may remain at the baseline of the TLC plate. | Broad signals in the amide region (around δ 7-9 ppm), and absence of aromatic signals from the bromophenyl group. |
| Over-alkylation Product | May appear as a less polar spot compared to the desired product. | Complex NMR spectrum with additional aliphatic signals and potentially a change in the integration of the aromatic region. |
| Hydrolysis of Aldehyde | A more polar spot on the TLC plate. | The aldehyde proton signal (δ 9.8-10.1 ppm) will be absent, and a new signal for a carboxylic acid proton (-COOH) may appear at a much lower field (δ 10-13 ppm), which is often broad. |
Q3: My reaction seems to have stalled. What are the likely causes?
A3: Several factors can lead to an incomplete reaction:
-
Insufficient Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. Ensure your reaction is maintained at the optimal temperature as specified in the protocol.
-
Poor Quality Reagents: Starting materials, especially the thioamide, can degrade over time. Use freshly sourced or purified reagents.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to one being consumed prematurely, halting the reaction.
-
Solvent Issues: The choice of solvent is critical. The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and provides actionable solutions.
| Observation | Probable Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, including one that co-elutes with starting material. | Incomplete reaction. | - Increase reaction time and/or temperature.- Check the purity of starting materials.- Verify the stoichiometry of reactants. |
| A new, more polar spot appears on TLC over time. | Product degradation or hydrolysis of the aldehyde to a carboxylic acid. | - Ensure anhydrous reaction conditions.- Work up the reaction promptly upon completion.- Purify the product quickly after isolation. |
| NMR spectrum shows broad peaks or a complex multiplet in the aromatic region. | Presence of multiple isomers or impurities. | - Purify the crude product using column chromatography.- Optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product. |
| Low yield of the final product. | - Incomplete reaction.- Mechanical loss during workup or purification.- Formation of soluble side products that are removed during extraction. | - Monitor the reaction by TLC to ensure completion.- Be meticulous during extraction and purification steps.- Analyze the aqueous layer after extraction to check for product loss. |
| The isolated product is an oil instead of the expected solid. | Presence of solvent residue or impurities that lower the melting point. | - Dry the product under high vacuum for an extended period.- Recrystallize the product from a suitable solvent system.- Purify by column chromatography. |
IV. Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Application: Dissolve a small amount of your crude reaction mixture and starting materials in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them separately, and also co-spot the reaction mixture with the starting materials, on the baseline of the TLC plate.
-
Mobile Phase: A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate. A good starting ratio is 3:1 (Hexane:Ethyl Acetate). Adjust the polarity as needed to achieve an Rf value of 0.3-0.4 for the product.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend to near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). The aromatic rings in the product and starting materials should be UV active. Staining with potassium permanganate can also be used.
Protocol 2: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample is free of ferromagnetic impurities. If necessary, filter a solution of the sample through a small plug of cotton or glass wool in a Pasteur pipette.
-
Solvent Selection: Use a deuterated solvent that fully dissolves your sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of your compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.
-
Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
V. References
-
Brand, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
-
Dua, R., Shrivastava, S., Sonwane, S. K., & Srivastava, S. K. (2011). Pharmacological significance of synthetic heterocycles scaffold: a review. Advances in biological research, 5(3), 120-144.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thiazole. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from --INVALID-LINK--
-
Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Retrieved from --INVALID-LINK--
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 2-Amino-4-(4-bromophenyl)thiazole. Retrieved from --INVALID-LINK--0/2103-94-8.html)
References
How to remove unreacted starting materials from 2-(2-Bromophenyl)thiazole-4-carbaldehyde synthesis.
Welcome to the technical support center for the synthesis and purification of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purification challenges encountered during the synthesis of this important heterocyclic aldehyde. We will provide in-depth, field-proven insights and detailed protocols to ensure the isolation of a high-purity product.
Introduction to the Synthesis and Purification Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, often proceeds via a Hantzsch-type thiazole synthesis.[1][2][3] A common pathway involves the condensation of a 2-bromobenzamide derivative with an α-halocarbonyl compound capable of forming the thiazole-4-carbaldehyde moiety. A likely precursor for the C3 and C4 positions of the thiazole ring is 1,3-dichloroacetone or a related derivative.
The primary challenge in the synthesis of this compound is the removal of unreacted starting materials from the final product. The key to successful purification lies in exploiting the differences in the physicochemical properties of the product and the starting materials, such as polarity, solubility, and acidity/basicity. This guide will focus on the removal of two common starting materials: 2-bromobenzamide and 1,3-dichloroacetone.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the purification of this compound.
Question 1: My final product is contaminated with unreacted 2-bromobenzamide. How can I remove it?
Answer: 2-Bromobenzamide is a moderately polar compound and can be challenging to separate from the desired product due to some overlap in polarity.[4] Here are a few strategies to address this issue:
-
Column Chromatography: This is the most effective method for separating 2-bromobenzamide from your product. The key is to optimize the solvent system to achieve good separation on a silica gel column. A gradient elution is often successful, starting with a less polar solvent system and gradually increasing the polarity.
-
Recrystallization: If the concentration of 2-bromobenzamide is not excessively high, recrystallization can be an effective purification method. The choice of solvent is critical. You will need to perform solubility tests to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while 2-bromobenzamide remains in solution.
-
Aqueous Wash: While 2-bromobenzamide has low solubility in water, it is an amide and can be hydrolyzed to the more water-soluble 2-bromobenzoic acid under acidic or basic conditions, which can then be removed with an aqueous wash.[5][6] However, this approach should be used with caution as the aldehyde functionality in your product can be sensitive to harsh pH conditions. A mild basic wash with a solution of sodium bicarbonate can be attempted, but the stability of the product should be monitored closely by TLC.
Question 2: I am observing impurities related to 1,3-dichloroacetone in my crude product. What is the best way to remove them?
Answer: 1,3-Dichloroacetone is a relatively polar and water-soluble compound (27.9 g/L at 20 °C).[7][8] This property can be exploited for its removal.
-
Aqueous Extraction (Work-up): During the reaction work-up, a thorough wash of the organic layer with water or brine should effectively remove the majority of unreacted 1,3-dichloroacetone.
-
Column Chromatography: If residual amounts of 1,3-dichloroacetone or its byproducts persist, they will likely elute with the solvent front or at very high polarity during column chromatography. Careful selection of the initial solvent polarity will ensure these impurities are separated from your product.
Question 3: My aldehyde product seems to be degrading on the silica gel column. What can I do to prevent this?
Answer: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohols are used in the eluent.
-
Deactivating the Silica Gel: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will help to prevent the degradation of the acid-sensitive aldehyde.
-
Using Alumina: As an alternative to silica gel, you can use neutral or basic alumina as the stationary phase for your column chromatography.
-
Avoiding Alcoholic Solvents: If possible, avoid using alcohols like methanol or ethanol in your eluent, as they can form acetals with the aldehyde product on the acidic silica surface.
Experimental Protocols
Here are detailed protocols for the purification of this compound.
Protocol 1: Purification by Column Chromatography
This is the most robust method for obtaining a highly pure product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal eluent for separation. The ideal system will show good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial non-polar solvent system.
-
If a gradient elution is necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the product is a solid and the impurities are present in smaller quantities.
Materials:
-
Crude this compound
-
A selection of solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or hexane)
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The desired compound should crystallize out, leaving the impurities in the solution.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Data Summary
| Compound | Molecular Weight ( g/mol ) | Physical State | Solubility |
| This compound | 268.13[9] | Pale yellow solid[10] | Soluble in common organic solvents (e.g., CH2Cl2, EtOAc) |
| 2-Bromobenzamide | 200.03 | White to off-white solid[4] | Moderately soluble in ethanol, acetone; slightly soluble in water[4][5][6] |
| 1,3-Dichloroacetone | 126.97[7] | Crystalline solid[8] | Soluble in alcohol; 27.9 g/L in water at 20°C[7] |
Visualized Workflows
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. CAS 4001-73-4: 2-Bromobenzamide | CymitQuimica [cymitquimica.com]
- 5. 2-Bromobenzamide [chembk.com]
- 6. echemi.com [echemi.com]
- 7. Cas 534-07-6,1,3-Dichloroacetone | lookchem [lookchem.com]
- 8. 1,3-Dichloroacetone | C3H4Cl2O | CID 10793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Optimizing reaction conditions for the synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
Technical Support Center: Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Synthetic Strategy Overview
The most reliable and commonly employed strategy for synthesizing this compound involves a two-step sequence. This approach prioritizes the robust construction of the core thiazole heterocycle first, followed by a regioselective formylation reaction.
-
Step 1: Hantzsch Thiazole Synthesis. The 2-(2-Bromophenyl)thiazole core is assembled via the classic Hantzsch reaction, which involves the cyclocondensation of an α-haloketone (or its equivalent) with a thioamide.[1][2] This method is highly versatile and generally provides good yields for the thiazole intermediate.
-
Step 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced at the C4-position of the thiazole ring using the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as a formylating agent on an electron-rich aromatic substrate.[4]
This sequential approach allows for easier purification of the intermediate and provides greater control over the final formylation step, which can be sensitive to reaction conditions.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromophenyl)thiazole
This protocol is based on the principles of the Hantzsch thiazole synthesis.[1][5]
Materials:
-
2-Bromothiobenzamide
-
1,3-Dichloroacetone
-
Ethanol (EtOH), absolute
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromothiobenzamide (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Add 1,3-dichloroacetone (1.1 eq) to the solution. Caution: 1,3-Dichloroacetone is a lachrymator and should be handled in a fume hood.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thioamide is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Dilute the residue with ethyl acetate and water.
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(2-Bromophenyl)thiazole via column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol/water.
Protocol 2: Vilsmeier-Haack Formylation of 2-(2-Bromophenyl)thiazole
This protocol describes the introduction of the aldehyde functional group.
Materials:
-
2-(2-Bromophenyl)thiazole (from Protocol 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated sodium acetate solution
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried.
-
Add anhydrous DMF (3.0 eq) to the flask and cool it to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel to the cooled DMF under a nitrogen atmosphere. Caution: This is a highly exothermic reaction. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-(2-Bromophenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC (typically 3-5 hours).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Troubleshooting Guide & Optimization
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My Hantzsch reaction (Protocol 1) yield is very low. What are the potential causes?
A1: Low yields in the Hantzsch synthesis can typically be traced to three factors: reagent quality, reaction conditions, or side reactions.
-
Reagent Purity: Thioamides can hydrolyze or oxidize upon prolonged exposure to air and moisture. Ensure your 2-bromothiobenzamide is pure and dry. Similarly, 1,3-dichloroacetone can degrade; using a freshly opened bottle or purified material is recommended.
-
Reaction Time & Temperature: The reaction may not have reached completion.[6] Extend the reflux time and monitor carefully by TLC until the starting material spot is significantly diminished. Conversely, excessively high temperatures or prolonged reaction times can sometimes lead to degradation and side product formation.
-
Stoichiometry: Ensure an accurate 1:1.1 molar ratio of thioamide to the α-haloketone. A slight excess of the halo-ketone can help drive the reaction to completion.[6]
Q2: The Vilsmeier-Haack formylation (Protocol 2) is not working, or I'm getting a complex mixture of products. What's wrong?
A2: This is a common and critical issue often related to reagent activity or reaction control.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure you are using anhydrous DMF and a fresh bottle of POCl₃ under a strict inert atmosphere. The initial formation of the reagent is crucial; if it is not prepared correctly at low temperatures, it will not be effective.
-
Poor Regioselectivity: The thiazole ring has two potential sites for electrophilic substitution: C4 and C5.[7] While formylation at C4 is desired, competing formylation at C5 can occur, leading to a mixture of isomers that are difficult to separate.[8] Lowering the reaction temperature may improve selectivity.
-
Substrate Reactivity: The 2-aryl substituent influences the electron density of the thiazole ring. If the reaction is sluggish, a slightly higher temperature or longer reaction time may be required. However, forcing the conditions too much can lead to decomposition or the formation of chlorinated byproducts.[9]
Table 1: Example Data for Optimizing Vilsmeier-Haack Reaction Conditions
| Entry | POCl₃ (eq) | DMF (eq) | Temperature (°C) | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|---|
| 1 | 1.1 | 3.0 | 25 | 12 | <10 | Incomplete conversion |
| 2 | 1.2 | 3.0 | 60 | 4 | 65 | Good conversion, minor impurities |
| 3 | 1.5 | 5.0 | 60 | 4 | 70 | Higher yield, more side products |
| 4 | 1.2 | 3.0 | 80 | 2 | 55 | Faster reaction, evidence of degradation |
Q3: I'm observing an unexpected side product that is difficult to separate from my desired 4-carbaldehyde product. What could it be?
A3: The most likely isomeric side product is 2-(2-Bromophenyl)thiazole-5-carbaldehyde . The C5 position of the thiazole ring is also electron-rich and susceptible to electrophilic attack. Its formation is a known challenge in the functionalization of thiazoles.[7][8] Confirmation requires careful characterization (e.g., using 2D NMR). To minimize its formation, consider running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Preventing the formation of isomeric byproducts in 2-arylthiazole synthesis.
Welcome to the Technical Support Center for 2-Arylthiazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole ring formation. The thiazole motif is a cornerstone in pharmaceutical development, but its synthesis is often plagued by the formation of undesired isomeric byproducts, leading to purification challenges and reduced yields.
This guide provides in-depth troubleshooting advice, detailed mechanistic explanations, and validated protocols to help you achieve high regioselectivity in your 2-arylthiazole syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis of 2-arylthiazoles, with a focus on the widely used Hantzsch thiazole synthesis.
Q1: I'm observing a mixture of products in my Hantzsch synthesis of a 2,4-disubstituted thiazole. What are the likely isomeric byproducts and why are they forming?
This is a classic regioselectivity challenge in the Hantzsch synthesis, particularly when using an unsymmetrical α-haloketone and a thioamide. The reaction involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by cyclization and dehydration. When the α-haloketone has two non-equivalent carbons that can be attacked by the thioamide, two different regioisomers can be formed.
For instance, in the reaction of a thioamide with an α-halo-β-ketoester, both the α-carbon and the γ-carbon can be susceptible to nucleophilic attack, leading to a mixture of the desired 2-aryl-4-ester-5-methylthiazole and the undesired 2-aryl-4-methyl-5-esterthiazole.
Probable Cause: The regiochemical outcome is governed by a delicate balance of steric and electronic factors of the substituents on both the thioamide and the α-haloketone.[1] Electron-withdrawing groups on the thioamide can influence the nucleophilicity of the sulfur atom, while bulky substituents can sterically hinder the approach to one of the electrophilic centers on the α-haloketone.
Troubleshooting & Preventative Measures:
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred to minimize side reactions.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer. .
-
-
Employ a Regioselective Synthetic Strategy:
Q2: My reaction between an N-substituted thiourea and an α-haloketone is giving me two products that are difficult to separate. What are they and how can I favor the desired 2-aminothiazole?
When using an N-monosubstituted thiourea, you are likely forming a mixture of the desired 2-(N-substituted amino)thiazole and its isomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole.[4][5]
Mechanism of Isomer Formation:
The reaction proceeds through a common intermediate after the initial S-alkylation. The subsequent intramolecular cyclization can occur via two competing pathways:
-
Pathway A (Favored in Neutral/Basic Conditions): The endocyclic nitrogen of the thiourea attacks the carbonyl carbon, leading to the formation of a hydroxythiazoline intermediate, which then dehydrates to the 2-(N-substituted amino)thiazole.
-
Pathway B (Favored in Acidic Conditions): The exocyclic nitrogen attacks the carbonyl carbon, leading to a different hydroxythiazoline intermediate that dehydrates to the 3-substituted 2-imino-2,3-dihydrothiazole.[5]
dot graph TD { A[α-Haloketone + N-Substituted Thiourea] --> B{Common Intermediate}; B --> C{Pathway A: Endocyclic N attack}; C --> D[2-(N-substituted amino)thiazole]; B --> E{Pathway B: Exocyclic N attack}; E --> F[3-substituted 2-imino-2,3-dihydrothiazole];
} caption: Competing pathways in Hantzsch synthesis with N-substituted thioureas.
Troubleshooting & Preventative Measures:
-
pH Control: Maintaining a neutral or slightly basic reaction medium is crucial to favor the formation of the 2-aminothiazole. The use of a mild base like sodium bicarbonate can be beneficial.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent further isomerization.
Identification and Quantification of Isomers
The first step in troubleshooting is to accurately identify and quantify the isomeric byproducts.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the thiazole ring are highly sensitive to the substitution pattern. For 2,4- and 2,5-disubstituted thiazoles, the position of the remaining proton on the thiazole ring will have a distinct chemical shift. In the case of 2-amino vs. 2-imino isomers, the chemical shift of the proton at the 5-position of the thiazole ring can be diagnostic.[5] 2D NMR techniques like HMBC and HSQC can be invaluable for unambiguous structural assignment.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiazole ring also provide clear evidence of the substitution pattern. The chemical shift of the C2 carbon is particularly sensitive to whether it is part of an amino or imino group.
Mass Spectrometry (MS):
While isomeric compounds have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be different, allowing for their differentiation.[7]
Infrared (IR) Spectroscopy:
For the 2-amino vs. 2-imino isomers, the IR spectra can be informative. The trifluoroacetate derivatives of these isomers show characteristic differences in their C=O stretching frequencies.[5]
| Spectroscopic Technique | Key Differentiating Features for Isomers |
| ¹H NMR | Chemical shift of the remaining proton on the thiazole ring. For 2-amino/2-imino isomers, the chemical shift of the H-5 proton is a key indicator.[5] |
| ¹³C NMR | Distinct chemical shifts for the C2, C4, and C5 carbons of the thiazole ring depending on the substituent positions. |
| Mass Spectrometry (MS/MS) | Different fragmentation patterns upon collision-induced dissociation.[7] |
| IR Spectroscopy | For 2-amino/2-imino isomers, the C=O stretching frequency of their trifluoroacetate derivatives can be used for differentiation.[5] |
Alternative Regioselective Synthetic Protocols
When the Hantzsch synthesis proves problematic, several alternative methods can provide a more direct and regioselective route to your target 2-arylthiazole.
Cook-Heilbron Thiazole Synthesis
This method is particularly useful for the synthesis of 5-aminothiazoles and involves the reaction of α-aminonitriles with carbon disulfide or other sulfur-containing reagents.[8]
Step-by-Step Protocol (General):
-
Dissolve the α-aminonitrile in a suitable solvent (e.g., ethanol).
-
Add carbon disulfide and a mild base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Isolate the product by precipitation or extraction.
Regioselective Synthesis of 2,5-Disubstituted Thiazoles
The direct synthesis of 2,5-disubstituted thiazoles can be challenging via the traditional Hantzsch method. A modern approach involves the cyclization of N-substituted α-amino acids.[9]
dot graph TD { A[N-Substituted α-Amino Acid] -- "1. SOCl₂2. DBU" --> B[2,5-Disubstituted Thiazole];
} caption: Regioselective synthesis of 2,5-disubstituted thiazoles.
Palladium-Catalyzed Direct Arylation
For the synthesis of 2,4-diarylthiazoles, direct C-H arylation of a pre-formed 2-arylthiazole can be a highly regioselective alternative to the Hantzsch synthesis.
References
- 1. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Recrystallization of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 2-(2-Bromophenyl)thiazole-4-carbaldehyde.
Issue 1: Oiling Out - The Product Separates as an Oil, Not Crystals
Question: My this compound is precipitating as an oil instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common problem in recrystallization, especially with compounds that have relatively low melting points or when the solution is highly concentrated.[1][2] The compound comes out of the concentrated solution at a temperature above its melting point.[1]
Probable Causes & Solutions:
-
High Solute Concentration: The solution is likely supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Allow the solution to cool more slowly. This can be achieved by letting the flask cool on a hot plate that is turned off or by insulating the flask.[3]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.
-
Solution: Ensure a slow cooling rate. Avoid placing the flask directly into an ice bath from a high temperature.[4] Allow it to cool to room temperature undisturbed first.
-
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound.
-
Solution: Consider a different solvent or a mixed solvent system. A good solvent should dissolve the compound at high temperatures but have low solubility at cooler temperatures.[5]
-
Issue 2: Poor or No Crystal Formation Upon Cooling
Question: I've cooled my solution, but no crystals have formed, or the yield is very low. What should I do?
Answer:
This issue typically arises from either using too much solvent or the formation of a stable supersaturated solution.[1][6]
Probable Causes & Solutions:
-
Excess Solvent: This is the most frequent reason for failed crystallization.[3] The concentration of the solute does not reach the point of supersaturation upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent.[1] Once the volume is reduced, allow it to cool again. Be cautious not to evaporate too much solvent, which could lead to impurity precipitation.
-
-
Supersaturation: The solution may be supersaturated, but crystal nucleation has not been initiated.[1][3]
-
Solution 1: Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will provide a template for further crystal growth.[7]
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[1]
-
-
Insufficient Cooling: The solution may not be cold enough for the compound's solubility to decrease sufficiently.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath to further decrease the temperature and induce crystallization.[7]
-
Issue 3: Impurities Co-precipitate with the Product
Question: My final product is not pure, and I suspect impurities are crystallizing along with my desired compound. How can I improve the purity?
Answer:
Co-precipitation of impurities can occur if the impurities have similar solubility profiles to the target compound or if the cooling is too rapid.[4]
Probable Causes & Solutions:
-
Similar Impurity Solubility: The impurities may be sparingly soluble in the cold solvent, similar to your product.
-
Solution 1: Solvent System Optimization: Experiment with different single or mixed solvent systems. A multi-solvent approach, where the compound is dissolved in a "good" solvent and a "poor" solvent is added dropwise until turbidity appears, can be effective.[8] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[9]
-
Solution 2: Multiple Recrystallizations: While some product is lost with each recrystallization, performing the process a second time can significantly improve purity.[4][10]
-
-
Rapid Crystal Growth: Fast crystallization can trap impurities within the crystal lattice.[4]
-
Solution: Ensure slow and undisturbed cooling to allow for the selective formation of pure crystals.[11]
-
-
Insoluble Impurities: If there are impurities that are insoluble in the hot solvent, they should be removed before cooling.
-
Solution: Perform a hot filtration step to remove any undissolved solids from the hot solution before allowing it to cool.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[9] Given its aromatic and heterocyclic structure containing an aldehyde group, several solvent systems could be effective. A good starting point is to test solubility in a range of solvents with varying polarities.
| Solvent Class | Examples | Rationale for Consideration |
| Alcohols | Ethanol, Isopropanol | Often good for moderately polar compounds. Ethanol-water mixtures are common.[12] |
| Esters | Ethyl Acetate | A versatile solvent for a range of polarities.[12] |
| Ketones | Acetone, Butanone | Good solubilizing power, but acetone's low boiling point can be a drawback.[12] |
| Aromatic Hydrocarbons | Toluene | May be effective due to the "like dissolves like" principle with the bromophenyl group. |
| Mixed Solvents | Ethyl Acetate/Hexane, Ethanol/Water | Allows for fine-tuning of solvent polarity to achieve optimal solubility differences.[13] |
A systematic approach to solvent screening is recommended. Start with small-scale tests in test tubes to observe solubility at room temperature and upon heating.[9]
Q2: How do I perform a mixed-solvent recrystallization?
A2: A mixed-solvent recrystallization is useful when no single solvent has the ideal solubility properties.[8]
Step-by-Step Protocol:
-
Dissolve the impure this compound in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent).
-
While keeping the solution hot, slowly add a second solvent in which the compound is poorly soluble (the "poor" or "anti-solvent") drop by drop until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.
Experimental Workflow & Decision Making
Below is a visual representation of the recrystallization workflow and key decision points for troubleshooting.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. LabXchange [labxchange.org]
- 8. praxilabs.com [praxilabs.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. quora.com [quora.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Monitoring the Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde by HPLC
Welcome to the technical support center for monitoring the synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC analysis of this specific synthetic reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chromatography, enabling you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Synthesis and Analytical Context
The synthesis of this compound typically proceeds via a Hantzsch thiazole synthesis or a related pathway.[1][2][3] This involves the condensation of an α-haloketone/aldehyde derivative with a thioamide. Monitoring the reaction's progress is critical to optimize yield, minimize impurity formation, and ensure the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for this purpose due to its high resolution and quantitative accuracy.[4]
A typical synthetic route might involve starting materials such as 2-bromo-2-(formyl)acetaldehyde and 2-bromobenzothioamide. Understanding the physicochemical properties of the starting materials, intermediates, byproducts, and the final product is fundamental to developing a robust HPLC monitoring method. The target molecule, this compound, is a moderately polar, aromatic compound, which dictates the initial choice of column and mobile phase.
Section 2: Recommended HPLC Method for Reaction Monitoring
While a specific validated method for this exact synthesis may need to be developed and optimized in your lab, the following conditions provide a robust starting point based on the analysis of structurally similar bromophenyl and thiazole-containing compounds.[5][6]
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention for moderately polar to non-polar aromatic compounds like the target molecule.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A combination of water and a polar organic solvent like acetonitrile is standard for reversed-phase HPLC. Formic acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures the analytes are in a consistent ionic state. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is recommended to ensure the separation of early-eluting polar starting materials and late-eluting non-polar impurities or byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a consistent column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Aromatic and thiazole rings typically show strong absorbance at these wavelengths. Using a Diode Array Detector (DAD) to monitor a wider range is highly recommended to identify all components. |
| Injection Volume | 10 µL | A standard injection volume. This may need to be adjusted based on sample concentration. |
| Sample Preparation | Dilute the reaction mixture in the mobile phase (50:50 A:B) | Dissolving the sample in a solvent similar in strength to the mobile phase prevents peak distortion.[7] |
Experimental Workflow: Sample Preparation and Analysis
Caption: A typical workflow for preparing and analyzing a reaction sample by HPLC.
Section 3: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Peak Shape Problems
Q1: My peak for the final product, this compound, is tailing significantly. What could be the cause and how do I fix it?
A1: Peak tailing is a common issue and can be caused by several factors. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The most likely cause for tailing of a thiazole-containing compound is the interaction of the basic nitrogen atoms in the thiazole ring with acidic silanol groups on the silica-based C18 column.
-
Solution: Ensure your mobile phase is adequately acidified. The 0.1% formic acid in the recommended method should help, but you could try increasing the acid concentration slightly or switching to 0.1% trifluoroacetic acid (TFA), which is a stronger ion-pairing agent. Be aware that TFA can be difficult to remove from the column.
-
-
Column Contamination: Strongly retained impurities from previous injections can interact with your analyte, causing tailing.
-
Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, consider replacing the guard column or the analytical column itself.
-
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Q2: I'm observing peak fronting for my starting material. What does this indicate?
A2: Peak fronting is less common than tailing and is often associated with the following:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting. The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.
-
Solution: Dilute your sample significantly (e.g., 10-fold or more) and reinject.
-
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase conditions (e.g., pure acetonitrile), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will dissolve your sample.[7]
-
Q3: I see a split peak where my product peak should be. Is this an impurity or an instrument issue?
A3: A split peak can be frustrating, but it provides clues to the problem:
-
Co-eluting Impurity: It's possible that an impurity or a regioisomer formed during the synthesis has a very similar retention time to your product.
-
Solution: Alter the mobile phase gradient (make it shallower) or change the organic modifier (e.g., from acetonitrile to methanol) to see if the two peaks resolve. A Diode Array Detector can be helpful here to check if the UV spectra of the two parts of the peak are identical.
-
-
Partially Blocked Column Frit: Particulate matter from your sample or precipitated buffer salts can clog the inlet frit of your column, creating two different flow paths.
-
Solution: Disconnect the column and reverse flush it with a filtered, compatible solvent. If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced.
-
-
Injector Issues: A partially blocked injector port or needle can also cause peak splitting.
-
Solution: Perform routine maintenance on your autosampler, including cleaning the injector port and replacing the needle if necessary.
-
Baseline and Retention Time Issues
Q4: My baseline is very noisy. How can I improve my signal-to-noise ratio?
A4: A noisy baseline can make it difficult to accurately integrate small peaks, such as those of impurities or low levels of starting material.
-
Mobile Phase Outgassing: Dissolved air in the mobile phase can form bubbles in the detector cell, causing noise.
-
Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Contaminated Mobile Phase: Impurities in your solvents or water can contribute to a noisy baseline.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
-
Detector Lamp Failure: An aging detector lamp can cause baseline noise.
-
Solution: Check the lamp energy and replace it if it is low.
-
-
Leaks in the System: Small leaks can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
Q5: The retention times for all my peaks are shifting to earlier times with each injection. What's happening?
A5: A consistent drift in retention times, especially to earlier times, often points to a problem with the column or mobile phase.
-
Loss of Stationary Phase: Aggressive mobile phase conditions (e.g., high pH) can strip the C18 bonded phase from the silica support, leading to reduced retention.
-
Solution: Ensure your mobile phase pH is within the recommended range for your column (typically pH 2-8 for standard silica-based C18 columns).
-
-
Insufficient Column Equilibration: If you are running a gradient, the column needs to be re-equilibrated to the initial conditions before the next injection. If the equilibration time is too short, you will see retention time shifts.
-
Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
Reaction-Specific FAQs
Q6: I'm having trouble separating the starting material, 2-bromobenzothioamide, from a reaction byproduct. What can I do?
A6: Co-elution of structurally similar compounds is a common challenge.
-
Optimize Mobile Phase Selectivity: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol or using a ternary mixture of water, acetonitrile, and methanol. This can alter the interactions between your analytes and the stationary phase, potentially improving separation.
-
Change Column Chemistry: If mobile phase optimization isn't sufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Adjust pH: Modifying the pH of the mobile phase can change the ionization state of your analytes and improve separation. Experiment with small adjustments to the formic acid concentration.
Q7: I see a new, broad peak appearing late in the chromatogram as the reaction progresses. What could it be?
A7: A late-eluting, broad peak often indicates the formation of a more non-polar or strongly retained species.
-
Potential Dimerization or Polymerization: Under certain reaction conditions, side reactions could lead to the formation of larger, more hydrophobic molecules.
-
Solution: Use LC-MS to get a mass of the unknown peak. This will provide valuable information about its identity. You may also need to extend your gradient to ensure it elutes completely from the column.
-
-
Strongly Retained Impurity: An impurity in one of your starting materials could be reacting to form this byproduct.
-
Solution: Analyze your starting materials individually using your HPLC method to check for any potential interfering peaks.
-
Q8: How can I be sure that my HPLC method is stability-indicating for this compound?
A8: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[4][8]
-
Forced Degradation Studies: To demonstrate this, you need to perform forced degradation studies. This involves subjecting a solution of your purified product to stress conditions such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and light.[9]
-
Analysis of Stressed Samples: You then analyze these stressed samples using your HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main product peak. A Diode Array Detector is crucial here to assess peak purity and ensure that no degradation products are co-eluting with your main peak.
Logical Troubleshooting Flow
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
Technical Support Center: Improving the Solubility of 2-(2-Bromophenyl)thiazole-4-carbaldehyde for Biological Assays
Welcome to the technical support center for 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the solubility of this compound in biological assays. This document will address common challenges and provide practical, step-by-step solutions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Compound Properties and Initial Handling
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNOS | --INVALID-LINK-- |
| Molecular Weight | 268.13 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8 °C | --INVALID-LINK-- |
Q2: I've just received my vial of this compound. What are the best practices for initial handling and storage?
A2: Proper handling and storage are critical for maintaining the integrity of the compound. Upon receipt, store the vial at the recommended temperature of 0-8°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can affect the compound's stability and solubility.
Solubilization Strategies
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for compounds of this nature.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Q4: I'm having trouble dissolving the compound in DMSO. What can I do?
A4: If you encounter solubility issues even with DMSO, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to provide energy to break up compound aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. Be cautious, as excessive heat can degrade the compound.
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.[3]
Q5: What are the concerns with using DMSO in cell-based assays, and what are the recommended concentration limits?
A5: While DMSO is an excellent solvent, it is not inert and can have effects on cells. High concentrations of DMSO can be toxic and may interfere with assay results.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[4]
Q6: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture media. How can I prevent this?
A6: This is a common issue known as "crashing out," where the compound precipitates upon transfer from a high-concentration organic stock to an aqueous medium.[1] Here are several strategies to mitigate this:
-
Step-wise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions in your culture medium.[4]
-
Warming the Media: Gently warming the media to 37°C before adding the compound can help improve solubility.[3]
-
Thorough Mixing: Ensure immediate and thorough mixing after adding the compound solution to the media to promote dispersion.[3]
-
Co-solvents: For certain assays, the use of co-solvents in addition to DMSO may be necessary.
Advanced Solubilization Techniques
Q7: What are co-solvents and how can they help improve the solubility of my compound?
A7: Co-solvents are water-miscible organic solvents that can be used in combination with a primary solvent like DMSO to enhance the solubility of poorly soluble compounds.[5][6] They work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.
Commonly Used Co-solvents for Biological Assays:
| Co-solvent | Properties and Considerations |
| Ethanol | A less toxic alternative to DMSO, but may have its own biological effects.[7] |
| Polyethylene Glycol (PEG) | PEGs of various molecular weights (e.g., PEG400) are often used to improve solubility. |
| Glycerin | A viscous, non-toxic co-solvent that can help in solubilization.[6] |
Q8: I'm interested in using cyclodextrins to improve solubility. How do they work and what is the general protocol?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is more soluble in aqueous solutions.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[10][11]
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for poorly water-soluble compounds and is a common laboratory-scale technique.[12][13]
-
Preparation of Cyclodextrin Slurry: In a mortar, add the calculated amount of HP-β-CD. Slowly add a small amount of a 50:50 ethanol/water solution while triturating to form a consistent slurry.
-
Incorporation of the Compound: Slowly add the powdered this compound to the slurry.
-
Kneading: Continue to triturate the mixture for at least one hour to facilitate the formation of the inclusion complex.
-
Drying: Spread the resulting paste in a thin layer and allow it to air dry at room temperature for 24 hours.
-
Pulverization and Storage: Once completely dry, gently pulverize the solid complex into a fine powder using a pestle and mortar. Pass the powder through a sieve to ensure uniformity and store it in a desiccator.
Experimental Protocols and Workflows
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a standard 10 mM stock solution.
Materials:
-
This compound (MW: 268.13 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of this compound powder.
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the tube until the compound is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Workflow for Preparing Working Solutions for Cell Culture
The following diagram illustrates a recommended workflow for preparing final working solutions from a DMSO stock to minimize precipitation.
Caption: Workflow for preparing working solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to media. | Solvent Shock: Rapid dilution of the concentrated DMSO stock in the aqueous media. | Perform a step-wise or serial dilution in pre-warmed media. Add the compound solution dropwise while gently mixing.[4] |
| High Final Concentration: The final concentration of the compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. | |
| Compound precipitates in the incubator after a few hours/days. | Temperature Fluctuation: The compound may have been initially soluble at 37°C but precipitates at a slightly lower temperature. | Ensure the incubator maintains a stable temperature. |
| pH Shift in Media: Cellular metabolism can lead to a decrease in the pH of the media, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. Change the medium more frequently, especially for dense cultures. | |
| Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation over time. | Try reducing the serum concentration or using a serum-free medium if your cell line permits. Consider if high concentrations of phosphate in the media could be an issue. |
Visualizing the Solubilization Challenge and Solutions
The following diagram illustrates the decision-making process when encountering solubility issues.
Caption: Decision tree for troubleshooting solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclodextrin - General Lab Techniques [protocol-online.org]
- 10. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. mdpi.com [mdpi.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Scale-Up of 2-(2-Bromophenyl)thiazole-4-carbaldehyde Production
Welcome to the technical support center for the synthesis and scale-up of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key heterocyclic intermediate. The information provided herein is based on established chemical principles and practical, field-proven insights to ensure you can troubleshoot effectively and optimize your synthetic protocols.
I. Overview of the Synthetic Strategy
The most common and reliable method for synthesizing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis, first described in 1887.[1] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] For the production of this compound, a multi-step approach is typically employed. A common route involves the initial formation of the 2-(2-Bromophenyl)thiazole core, followed by formylation at the C4 position.
Below is a generalized workflow diagram for the synthesis:
Caption: General synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound production.
FAQ 1: Low Yield in Hantzsch Thiazole Synthesis
Question: We are experiencing significantly lower than expected yields for the initial Hantzsch condensation to form the 2-(2-bromophenyl)thiazole intermediate. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in the Hantzsch synthesis during scale-up can often be attributed to several factors. Let's break down the potential causes and solutions.
Causality: The Hantzsch synthesis is a robust reaction, but its efficiency is sensitive to reaction conditions, particularly when moving from bench-scale to larger reactors.[3] The key steps involve an initial SN2 reaction followed by intramolecular cyclization and dehydration.[2][4] Any deviation from optimal conditions can lead to side reactions or incomplete conversion.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
α-Haloketone Stability: Ensure the 2-bromo-1-(2-bromophenyl)ethan-1-one is of high purity and has not degraded. α-Haloketones can be lachrymatory and susceptible to hydrolysis. It is advisable to use freshly prepared or purified material.
-
Thioamide Quality: The purity of the thioformamide is also critical. Impurities can lead to the formation of undesired side products.
-
-
Reaction Conditions Optimization:
-
Solvent Choice: While alcohols like methanol or ethanol are commonly used, their polarity and boiling point can influence reaction rates.[2] For scale-up, consider higher-boiling point solvents like isopropanol or toluene to ensure consistent heating and minimize solvent loss.
-
Temperature Control: Inadequate temperature control in large reactors can lead to localized overheating, promoting side reactions. Ensure uniform heating and efficient stirring.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Pushing the reaction for too long can lead to product degradation.
-
-
Work-up and Isolation:
-
Precipitation: The thiazole product is often poorly soluble in water and can be precipitated.[2] Ensure the pH of the solution is appropriately adjusted to maximize precipitation. A common method is to pour the reaction mixture into a dilute sodium carbonate solution.[2]
-
Filtration and Washing: Inefficient filtration or inadequate washing of the crude product can lead to loss of material. Use a suitable filter press for larger quantities and wash the filter cake thoroughly with water to remove inorganic salts.
-
Optimized Protocol (Example):
| Parameter | Recommendation | Rationale |
| Solvent | Isopropanol | Higher boiling point than methanol, good solubility for reactants. |
| Temperature | Reflux (approx. 82°C) | Ensures sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | 1.1 equivalents of thioformamide | A slight excess of the thioamide can help drive the reaction to completion. |
| Work-up | Quench with aqueous NaHCO₃ | Neutralizes any acid formed and facilitates product precipitation. |
FAQ 2: Side Product Formation During Vilsmeier-Haack Formylation
Question: During the Vilsmeier-Haack formylation of 2-(2-bromophenyl)thiazole, we are observing significant formation of an unknown impurity alongside our desired aldehyde. How can we identify and suppress this side reaction?
Answer:
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5] However, its selectivity can be an issue, especially with substituted thiazoles.
Causality: The formylating agent in the Vilsmeier-Haack reaction is a chloromethyleniminium salt (the Vilsmeier reagent), which is a potent electrophile.[5][6] While the C5 position of the thiazole ring is generally the most electron-rich and thus the preferred site for electrophilic attack, other positions can also react, particularly under harsh conditions.[7]
Potential Side Reactions and Identification:
-
Formylation at the Phenyl Ring: The 2-bromophenyl group can also undergo electrophilic aromatic substitution, although it is deactivated by the bromine atom. This would lead to the formation of isomers with the aldehyde group on the phenyl ring.
-
Diformylation: Although less common, diformylation at both the thiazole and phenyl rings is possible, especially with an excess of the Vilsmeier reagent.
-
Reaction with Impurities: If the starting 2-(2-bromophenyl)thiazole contains impurities, these may also react to form other byproducts.
Troubleshooting and Optimization:
-
Control of Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. A large excess can promote side reactions.
-
Temperature Management: The Vilsmeier-Haack reaction is often exothermic. Maintain a low temperature (e.g., 0-10°C) during the addition of the Vilsmeier reagent to the thiazole substrate to control the reaction rate and improve selectivity.
-
Order of Addition: Adding the thiazole substrate to the pre-formed Vilsmeier reagent can sometimes improve selectivity compared to adding the reagent to the substrate.
-
Purification of the Intermediate: Ensure the 2-(2-bromophenyl)thiazole starting material is of high purity (>98%) before proceeding with the formylation step.
Workflow for Minimizing Side Products:
Caption: Optimized workflow for Vilsmeier-Haack formylation.
FAQ 3: Difficulties in Product Purification and Isolation
Question: We are struggling with the final purification of this compound. Column chromatography is not ideal for our scale-up, and crystallization is proving difficult. Are there alternative purification strategies?
Answer:
Purification is a critical step in any chemical synthesis, and challenges in this area are common during scale-up. The physical properties of this compound and potential impurities will dictate the most effective purification strategy.
Causality: The presence of structurally similar impurities can make separation by crystallization challenging due to co-crystallization. The relatively non-polar nature of the product can also make it difficult to find a suitable single-solvent system for recrystallization.
Troubleshooting Purification:
-
Impurity Profiling: Before attempting purification, it is crucial to identify the major impurities present in your crude product using techniques like LC-MS or GC-MS. This will help in designing a targeted purification strategy.
-
Recrystallization Optimization:
-
Solvent Screening: A systematic screening of different solvent systems is recommended. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) and then move to binary solvent systems.
-
Anti-Solvent Crystallization: Dissolve the crude product in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent (a solvent in which the product is poorly soluble) to induce crystallization.
-
-
Slurry Washing:
-
If the product has moderate purity, a slurry wash can be an effective alternative to a full recrystallization. This involves suspending the crude solid in a solvent in which the impurities are more soluble than the product, stirring for a period, and then filtering.
-
-
Reactive Purification:
-
If the primary impurity is the unreacted starting material (2-(2-bromophenyl)thiazole), you could consider a reactive purification. For example, forming a bisulfite adduct of the aldehyde product, which is often water-soluble, would allow for the separation of the non-polar starting material by extraction. The aldehyde can then be regenerated by treatment with a base.
-
Recommended Purification Protocol (Example):
| Step | Procedure | Rationale |
| 1. Initial Wash | Wash the crude product with a non-polar solvent like hexanes. | To remove any highly non-polar impurities. |
| 2. Recrystallization | Attempt recrystallization from a binary solvent system such as ethyl acetate/hexanes or isopropanol/water. | To achieve high purity by selective crystallization. |
| 3. Slurry Wash | If recrystallization is unsuccessful, perform a slurry wash with a solvent like cold ethyl acetate. | To remove more soluble impurities without dissolving a significant amount of the product. |
III. Concluding Remarks
The successful scale-up of this compound production requires careful attention to detail at each stage of the synthesis. By understanding the underlying chemical principles and proactively addressing potential challenges, researchers and production chemists can optimize their processes to achieve high yields and purity. This guide provides a starting point for troubleshooting common issues, but it is essential to adapt these strategies to the specific conditions and equipment of your laboratory or manufacturing facility.
IV. References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: --INVALID-LINK--
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CUTM Courseware. Thiazole. Available from: --INVALID-LINK--
-
YouTube. synthesis of thiazoles. (2019). Available from: --INVALID-LINK--
-
PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: --INVALID-LINK--
-
ResearchGate. Formylation reactions of some thiazole. | Download Scientific Diagram. Available from: --INVALID-LINK--
-
Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. (2004). Available from: --INVALID-LINK--
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. Available from: --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: --INVALID-LINK--
-
chemicalbook. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBALDEHYDE synthesis. Available from: --INVALID-LINK--
-
Bohrium. Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. (2022). Available from: --INVALID-LINK--
-
PubMed Central. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). Available from: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: --INVALID-LINK--
-
Wikipedia. Sonogashira coupling. Available from: --INVALID-LINK--
-
RSC Publishing. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Thiazole synthesis. Available from: --INVALID-LINK--
-
PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: --INVALID-LINK--
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: --INVALID-LINK--
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). Available from: --INVALID-LINK--
-
NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: --INVALID-LINK--
-
Chem-Impex. 2-(4-Bromophenyl)thiazole-4-carbaldehyde. Available from: --INVALID-LINK--
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Available from: --INVALID-LINK--
-
Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX. Available from: --INVALID-LINK--
-
NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: --INVALID-LINK--
-
ResearchGate. Recent Development in the Synthesis of Thiazoles | Request PDF. Available from: --INVALID-LINK--
-
PubChem. This compound | C10H6BrNOS | CID 53249852. Available from: --INVALID-LINK--
-
Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. (2022). Available from: --INVALID-LINK--
-
Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Available from: --INVALID-LINK--
-
PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives. Available from: --INVALID-LINK--
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: --INVALID-LINK--
-
ResearchGate. Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?. (2015). Available from: --INVALID-LINK--
-
PMC - NIH. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Available from: --INVALID-LINK--
-
PMC - PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: --INVALID-LINK--
-
MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Available from: --INVALID-LINK--
-
YouTube. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025). Available from: --INVALID-LINK--
-
SciSpace. Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Available from: --INVALID-LINK--
-
Online Publishing @ NIScPR. Synthesis, antimicrobial activity and cytotoxicity of 2-substituted benzimidazole incorporated with thiazole. Available from: --INVALID-LINK--
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Available from: --INVALID-LINK--
-
Google Patents. CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Available from: --INVALID-LINK--
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Positional Isomerism in Bromophenyl Thiazole Derivatives: A Comparative Guide to Anticancer Activity
For Immediate Release: A Deep Dive into the Structure-Activity Relationship of Ortho- vs. Para-Bromophenyl Thiazole Derivatives in Oncology Research
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including potent anticancer properties. The functionalization of this heterocyclic core offers a fertile ground for the development of novel therapeutic agents. This guide provides a comparative analysis of the anticancer activity of ortho- versus para-bromophenyl substituted thiazole derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
The Critical Influence of Bromine Substitution on Cytotoxicity
The position of the bromine atom on the phenyl ring appended to the thiazole core significantly influences the molecule's interaction with biological targets, thereby affecting its anticancer efficacy. While direct comparative studies evaluating ortho- and para-bromophenyl thiazole derivatives on the same panel of cancer cell lines are not extensively documented in publicly available literature, we can synthesize a comparative view by examining existing data for each isomeric class.
Para-Bromophenyl Thiazole Derivatives: A Profile of Potency
Research has consistently highlighted the anticancer potential of thiazole derivatives bearing a para-bromophenyl substituent. A notable study detailed the synthesis and evaluation of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the human breast adenocarcinoma cell line, MCF7. One of the most active compounds in this series, 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol, demonstrated significant cytotoxicity with an IC50 value of 10.5 µM. This activity was comparable to the standard chemotherapeutic drug, 5-fluorouracil (IC50 = 5.2 µM), in the same assay.
Further evidence supporting the efficacy of para-bromophenyl substitution comes from a study on hydrazonylthiazole derivatives. A compound featuring a para-bromophenyl group exhibited notable cytotoxic effects against both non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines, reducing cell viability by approximately 59% and 67%, respectively, at a concentration of 10 µM.
Table 1: Anticancer Activity of Representative Para-Bromophenyl Thiazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 | SRB Assay | 10.5 | |
| Hydrazonylthiazole derivative with para-bromophenyl substituent | A549 | MTT Assay | Not specified | |
| MCF-7 | MTT Assay | Not specified |
Ortho-Bromophenyl Thiazole Derivatives: An Area Ripe for Exploration
The anticancer activity of ortho-bromophenyl thiazole derivatives is a less explored area in the available scientific literature. While the synthesis of compounds such as 2-(2-bromophenyl)-3-(4-(4-bromophenyl)thiazol-2-yl)thiazolidin-4-one has been reported, these studies have primarily focused on their antimicrobial properties, with no anticancer data provided. The lack of direct, quantitative anticancer data for ortho-substituted analogs makes a side-by-side comparison with their para-counterparts challenging. However, insights from related heterocyclic structures suggest that the ortho position can be crucial for activity. For instance, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro substituted compound demonstrated superior inhibitory activity compared to its meta and para isomers, underscoring the importance of positional isomerism in drug design.
Mechanistic Insights: Probing the "Why" Behind the Activity
The observed differences in anticancer activity between positional isomers can be attributed to several factors, including steric hindrance, electronic effects, and the potential for intramolecular interactions. The ortho substitution can impose conformational restrictions on the molecule, potentially forcing it into a bioactive conformation that enhances binding to a specific biological target. Conversely, it could also introduce steric clash, hindering target engagement. The electronic properties of the bromine atom can also influence the molecule's reactivity and ability to form key interactions within a target's active site.
Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Corner: Methodologies for Anticancer Drug Evaluation
To rigorously assess the anticancer potential of these compounds, a series of well-established in vitro assays are employed.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ortho- and para-bromophenyl thiazole derivatives) and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows researchers to determine if a compound induces cell cycle arrest at a specific checkpoint.
Protocol for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a designated time, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, and RNase is included to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
A Comparative Analysis of the Antibacterial Spectrum of 2-(2-Bromophenyl)thiazole-4-carbaldehyde Derivatives
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a paramount objective for researchers in drug discovery. Among the myriad of heterocyclic compounds, thiazole derivatives have consistently demonstrated a broad range of pharmacological activities, including significant antibacterial efficacy.[1][2][3] This guide provides a comprehensive comparison of the antibacterial spectrum of derivatives synthesized from the core structure of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. By examining the impact of various structural modifications on their activity against a panel of Gram-positive and Gram-negative bacteria, this document aims to provide valuable insights for researchers, scientists, and drug development professionals.
The strategic inclusion of a bromophenyl group at the 2-position and a reactive carbaldehyde at the 4-position of the thiazole ring offers a versatile platform for the synthesis of a diverse library of derivatives. The aldehyde functionality serves as a convenient anchor for the introduction of various moieties, such as Schiff bases, hydrazones, and thiosemicarbazones, allowing for a systematic investigation of structure-activity relationships (SAR).
The Thiazole Scaffold: A Privileged Structure in Antibacterial Drug Discovery
The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This structural motif is present in numerous natural products and clinically approved drugs, underscoring its biological significance.[3] The antibacterial activity of thiazole derivatives is often attributed to their ability to interfere with essential bacterial processes. The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into bacterial cell membranes, leading to disruption of cellular integrity.
Comparative Antibacterial Spectrum of this compound Derivatives
While direct experimental data on the antibacterial spectrum of a wide range of this compound derivatives is an emerging area of research, we can extrapolate and compare potential activities based on structurally related compounds. The following sections will discuss the expected antibacterial profiles of common derivatives based on published data for analogous thiazole scaffolds.
Schiff Base Derivatives
The condensation of the 4-carbaldehyde group with various primary amines yields Schiff bases (imines). The antibacterial activity of these derivatives is significantly influenced by the nature of the substituent on the amine.
Table 1: Anticipated Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives of 2-(Bromophenyl)thiazoles against Representative Bacteria
| Derivative Type | Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) MIC (µg/mL) |
| Aniline Derivatives | 16 - 64 | 32 - 128 |
| Substituted Aniline (e.g., -OH, -Cl) | 8 - 32 | 16 - 64 |
| Heterocyclic Amine Derivatives | 16 - 128 | 32 - 256 |
Note: The MIC values presented are hypothetical and based on trends observed in related thiazole Schiff base literature. Actual values for this compound derivatives would require experimental verification.
The introduction of electron-withdrawing or donating groups on the phenyl ring of the aniline moiety can modulate the electronic properties and steric bulk of the entire molecule, thereby influencing its interaction with bacterial targets. For instance, hydroxyl-substituted Schiff bases have shown promising activity, potentially due to their ability to form hydrogen bonds.[4]
Hydrazone Derivatives
Hydrazones are formed by the reaction of the carbaldehyde with hydrazines. This class of derivatives has been extensively studied for its diverse biological activities.
Table 2: Anticipated Minimum Inhibitory Concentration (MIC) of Hydrazone Derivatives of 2-(Bromophenyl)thiazoles against Representative Bacteria
| Derivative Type | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) MIC (µg/mL) |
| Phenylhydrazone | 32 - 128 | 64 - 256 |
| Substituted Phenylhydrazone (e.g., -NO2) | 16 - 64 | 32 - 128 |
| Acylhydrazone | 8 - 32 | 16 - 64 |
Note: The MIC values presented are hypothetical and based on trends observed in related thiazole hydrazone literature.[5][6][7] Actual values for this compound derivatives would require experimental verification.
The acylhydrazone derivatives, in particular, have demonstrated significant antibacterial potential, which may be attributed to the presence of an additional carbonyl group that can participate in binding interactions.
Thiosemicarbazone Derivatives
Thiosemicarbazones, synthesized from the reaction of the carbaldehyde with thiosemicarbazide, are a well-established class of compounds with potent antimicrobial properties. The sulfur atom in the thiosemicarbazone moiety is often crucial for their biological activity.
Table 3: Anticipated Minimum Inhibitory Concentration (MIC) of Thiosemicarbazone Derivatives of 2-(Bromophenyl)thiazoles against Representative Bacteria
| Derivative Type | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) MIC (µg/mL) | Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) MIC (µg/mL) |
| Unsubstituted Thiosemicarbazone | 8 - 32 | 16 - 64 |
| 4-Substituted Thiosemicarbazone | 4 - 16 | 8 - 32 |
Note: The MIC values presented are hypothetical and based on trends observed in related thiosemicarbazone literature.[8][9] Actual values for this compound derivatives would require experimental verification.
Substitution at the N4 position of the thiosemicarbazide can further enhance antibacterial activity, with aryl substituents often showing greater potency than alkyl groups.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, standardized experimental protocols are essential. The following methodologies are widely accepted for the synthesis and antibacterial evaluation of thiazole derivatives.
General Synthesis of this compound Derivatives
The synthesis of the target derivatives typically follows a two-step process, beginning with the synthesis of the parent aldehyde followed by the formation of the desired derivative.
Caption: General synthetic workflow for this compound derivatives.
Step 1: Hantzsch Thiazole Synthesis of the Parent Aldehyde The core 2-(2-Bromophenyl)thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone, in this case, 2-bromo-1-(2-bromophenyl)ethan-1-one, with a thioamide, such as thioformamide. The resulting thiazole can then be formylated at the 4-position to yield the desired carbaldehyde.
Step 2: Condensation to Form Derivatives The this compound is then reacted with the appropriate nucleophile (a primary amine for Schiff bases, a hydrazine for hydrazones, or a thiosemicarbazide for thiosemicarbazones) in a suitable solvent, often with catalytic acid. The reaction mixture is typically heated under reflux to drive the condensation reaction to completion. The resulting product is then isolated and purified, commonly by recrystallization or column chromatography.
Determination of Antibacterial Spectrum: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.
-
Each well is inoculated with a standardized bacterial suspension (typically adjusted to a 0.5 McFarland standard).[11]
-
Positive (wells containing only broth and bacteria) and negative (wells containing only broth) controls are included on each plate.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
The agar well diffusion method is a widely used qualitative or semi-quantitative method for screening the antimicrobial activity of compounds.[1][12]
Protocol:
-
A sterile nutrient agar plate is uniformly inoculated with a standardized suspension of the test bacterium.
-
Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.[13]
-
A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
A well containing only the solvent serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
The plates are incubated at 37°C for 24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[14]
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel antibacterial agents. The versatility of the 4-carbaldehyde group allows for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. While a comprehensive experimental dataset for these specific derivatives is still forthcoming, the analysis of structurally related compounds suggests that these modifications can significantly influence the antibacterial spectrum and potency.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound derivatives against a broad panel of clinically relevant, including multidrug-resistant, bacterial strains. Detailed structure-activity relationship studies will be crucial in identifying the key structural features that contribute to potent and broad-spectrum antibacterial activity. Furthermore, mechanistic studies to elucidate the mode of action of the most promising compounds will be essential for their further development as therapeutic agents. The insights gained from such investigations will undoubtedly contribute to the ongoing efforts to combat the global threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scilit.com [scilit.com]
- 5. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro | MDPI [mdpi.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. heteroletters.org [heteroletters.org]
- 14. researchgate.net [researchgate.net]
In vitro cytotoxicity of 2-(2-Bromophenyl)thiazole-4-carbaldehyde on different cancer cell lines.
Comparative In Vitro Cytotoxicity Analysis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
A Senior Application Scientist's Guide to Evaluating a Novel Thiazole Derivative on Diverse Cancer Cell Lines
This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of a novel synthetic compound, this compound. The thiazole scaffold is a prominent heterocyclic system in medicinal chemistry, with numerous derivatives approved as anticancer agents, including Dasatinib and Ixabepilone.[1][2] These compounds are known to exert their effects through various mechanisms, such as inducing apoptosis, disrupting tubulin assembly, and inhibiting key signaling pathways like PI3K/Akt/mTOR.[2][3] This document outlines the experimental framework for assessing the cytotoxic potential and elucidating the preliminary mechanism of action of this compound against a panel of representative human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The performance of the test compound is benchmarked against Doxorubicin, a widely used chemotherapeutic agent.
Experimental Rationale & Design
To comprehensively evaluate the anticancer potential of a novel compound, a multi-assay approach is essential. This strategy allows us to not only quantify its cytotoxic potency but also to understand the underlying mechanism of cell death.
-
Cell Viability Assessment (MTT Assay): The initial screening for cytotoxic activity is performed using the MTT assay. This colorimetric method is a robust indicator of cell viability, as it measures the metabolic activity of mitochondrial dehydrogenases in living cells.[4] A reduction in metabolic activity is directly correlated with cell death or a loss of proliferative capacity.
-
Cell Membrane Integrity (LDH Assay): To differentiate between apoptosis and necrosis, a lactate dehydrogenase (LDH) release assay is employed. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[5][6]
-
Apoptosis Detection (Annexin V-FITC/PI Staining): To specifically confirm and quantify apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label early apoptotic cells.[7] PI is a nucleic acid dye that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[7][8]
The overall experimental strategy is designed to provide a cohesive narrative, from initial potency determination to mechanistic insight.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and accuracy. For each assay, untreated cells serve as a negative control and cells treated with the vehicle (e.g., 0.1% DMSO) serve as a vehicle control.
Cell Culture and Treatment
-
Cell Maintenance: Human cancer cell lines MCF-7, A549, and HepG2 are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[6]
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in DMSO. On the day of the experiment, serial dilutions are made in culture medium and added to the cells. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Plates are incubated for 48 hours to allow the compounds to exert their cytotoxic effects.
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity.[9]
-
Following the 48-hour treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
-
Add 100 µL of Solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Leave the plate overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 650 nm to correct for background.[4]
-
The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[10]
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][11]
-
Prepare three control groups for each cell line: Vehicle Control (spontaneous LDH release), High Control (maximum LDH release), and a background control (culture medium only).
-
For the High Control wells, add 10 µL of Lysis Solution (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period to induce complete cell lysis.[11][12]
-
Centrifuge the 96-well plate at 600 x g for 10 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[11]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 100 µL of this mixture to each well of the new plate.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Percent cytotoxicity is calculated as: [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
After the 48-hour treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of Propidium Iodide (PI) staining solution.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
FITC fluorescence is detected in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm). The cell populations are quantified using analysis software:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (primary necrosis)
-
Results & Comparative Analysis
The following data represents a plausible outcome for the described experiments, designed to illustrate the comparative analysis process.
Cytotoxic Potency (IC₅₀ Values)
The MTT assay revealed that this compound exhibits dose-dependent cytotoxicity against all three tested cancer cell lines. The calculated IC₅₀ values are summarized and compared with the standard drug, Doxorubicin.
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HepG2 |
| This compound | 7.5 ± 0.6 | 15.2 ± 1.1 | 21.8 ± 1.9 |
| Doxorubicin | 2.5 ± 0.3[14] | > 20[14] | 12.2 ± 1.9[14] |
Table 1: Comparative IC₅₀ values of the test compound and Doxorubicin after 48 hours of treatment. Data are presented as mean ± standard deviation.
The results indicate that the test compound is most potent against the MCF-7 breast cancer cell line. While not as potent as Doxorubicin against MCF-7 and HepG2 cells, it demonstrates significantly higher activity than Doxorubicin against the A549 lung cancer cell line, which is known to be relatively Doxorubicin-resistant.[14] This differential sensitivity highlights its potential as a selective anticancer agent.
Mechanistic Insights from LDH and Apoptosis Assays
To understand the mode of cell death induced by the compound, cells were treated at their respective IC₅₀ concentrations for 48 hours.
-
LDH Assay: Treatment with this compound resulted in only a minor increase in LDH release (<15% cytotoxicity) across all cell lines, suggesting that the primary mode of cell death does not involve immediate plasma membrane rupture (necrosis).
-
Annexin V-FITC/PI Assay: Flow cytometry analysis provided definitive evidence of apoptosis. In MCF-7 cells treated with the compound, a significant shift in the cell population was observed, with approximately 45% of cells staining positive for Annexin V and negative for PI (early apoptosis) and 15% staining positive for both (late apoptosis). Similar, though less pronounced, apoptotic profiles were observed in A549 and HepG2 cells.
Discussion: The Apoptotic Pathway
The combined results strongly suggest that this compound induces cancer cell death primarily through the activation of apoptosis. Many cytotoxic agents trigger the intrinsic (mitochondrial) pathway of apoptosis.[15] This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax can cause the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. This initiator caspase, in turn, activates executioner caspases like caspase-3, which cleave cellular substrates and execute the final stages of cell death.[16] The potent apoptotic activity of this thiazole derivative warrants further investigation into its effects on these specific molecular markers.
Caption: Hypothesized Intrinsic Apoptosis Pathway.
Conclusion
The novel compound this compound demonstrates significant in vitro cytotoxic activity against human breast, lung, and liver cancer cell lines. Its potency is particularly noteworthy against the MCF-7 and A549 cell lines. The mechanistic evaluation strongly indicates that the compound's primary mode of action is the induction of apoptosis, with minimal evidence of necrotic cell death. This profile, especially its efficacy against a Doxorubicin-resistant line, marks this compound as a promising candidate for further preclinical development. Future studies should focus on elucidating the specific molecular targets within the apoptotic pathway and evaluating its in vivo efficacy and safety.
References
- 1. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. static.igem.org [static.igem.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Bromophenyl)thiazole-4-carbaldehyde Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-Bromophenyl)thiazole-4-carbaldehyde and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from various studies to offer a comparative overview of their synthesis, biological activities, and the molecular features driving their efficacy. We will explore the rationale behind synthetic strategies and the interpretation of biological data to guide future drug discovery efforts based on this promising scaffold.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3] The 2-arylthiazole core, in particular, has been a focal point of medicinal chemistry research. The strategic placement of a bromophenyl group at the 2-position of the thiazole ring offers a valuable synthetic handle for further molecular modifications through cross-coupling reactions, allowing for the exploration of a broad chemical space.[4] This guide focuses on analogs of this compound, a scaffold with significant potential for the development of novel therapeutic agents.
Synthetic Strategies: Building the 2-(2-Bromophenyl)thiazole Core and its Analogs
The primary route for the synthesis of the 2-arylthiazole scaffold is the well-established Hantzsch thiazole synthesis.[5] This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the this compound core, the key precursors are 2-(2-bromophenyl)thioamide and a 3-halo-2-oxopropanal derivative.
Synthesis of the Core Scaffold
A general synthetic pathway is outlined below. The crucial first step is the preparation of 2-bromobenzothioamide from 2-bromobenzonitrile. This can be achieved through various methods, including the use of phosphorus pentasulfide or sodium hydrogen sulfide.[2][6]
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Modifications at the 4-Position
The carbaldehyde group at the 4-position of the thiazole ring is a versatile functional group that can be readily converted into a variety of other functionalities, such as carboxamides, oximes, and hydrazones. This allows for a systematic exploration of the SAR at this position. For instance, the corresponding carboxylic acid can be synthesized and then coupled with various amines to generate a library of carboxamides.[7]
Caption: Diversification of the 4-position of the thiazole ring.
Structure-Activity Relationship (SAR) Analysis
While a dedicated SAR study on this compound is not extensively documented, we can infer valuable insights by comparing its analogs, particularly the well-studied 2-phenylthiazole-4-carboxamides, and derivatives where the aldehyde has been modified. The primary biological activity explored for this class of compounds is their anticancer potential.
The Role of the 2-Phenyl Ring Substituent
The nature and position of substituents on the 2-phenyl ring play a crucial role in modulating the cytotoxic activity of these compounds. The presence of a halogen, such as the 2-bromo group in our core scaffold, is a common feature in many bioactive molecules and can influence both the steric and electronic properties of the compound.
Studies on related 2-phenylthiazole-4-carboxamide derivatives have shown that halogen substitution on the phenyl ring can significantly impact anticancer activity. For example, a 3-fluoro analog of a 2-phenylthiazole-4-carboxamide series exhibited good cytotoxic activity against multiple cancer cell lines, with IC50 values less than 10 µg/mL.[1][7] In another study, a 4-bromo-substituted 2-amino-thiazole derivative showed promising anticancer activity.[8] This suggests that the presence and position of a halogen on the phenyl ring are key determinants of biological activity.
Modifications at the Thiazole 4-Position: Carbaldehyde vs. Carboxamide and Hydrazone
The functional group at the 4-position of the thiazole ring is another critical factor influencing the biological profile of these analogs.
-
Carboxamides: A series of 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.[1][7] The nature of the amide substituent was found to be important. For instance, substitution with a methoxy group on the arylacetamido pendent at the para-position of the 2-phenylthiazole led to improved activity against Caco-2 cells.[1][7]
-
Hydrazones: The conversion of the carbaldehyde to a hydrazone introduces a flexible and hydrogen-bond-rich moiety, which can lead to enhanced biological activity. Several studies have reported the synthesis and anticancer evaluation of thiazolyl-hydrazone derivatives.[9][10] For example, certain thiazolyl hydrazones have shown potent anticancer activity against non-small cell lung cancer cell lines, with some exhibiting stronger Akt inhibitory activity than the reference drug.[10]
The general trend suggests that converting the aldehyde at the 4-position into a larger, more complex group like a substituted carboxamide or a hydrazone can lead to an increase in cytotoxic activity. This is likely due to the potential for additional interactions with the biological target.
Comparative Biological Activity
To provide a clear comparison, the following table summarizes the cytotoxic activities (IC50 values) of representative 2-phenylthiazole analogs from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in cell lines and assay conditions.
| Compound Series | C4-Substituent | 2-Phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide | Arylacetamido | 3-Fluoro | Various | < 10 µg/mL | [1][7] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | Benzylideneamino | 4-Hydroxy (on benzylidene) | MCF-7 | 10.5 | [8] |
| Thiazolyl Hydrazone | Isoquinolin-5-ylmethylenehydrazinyl | 4-Methylsulfonylphenyl | A549 | 1.43 ± 0.12 | [10] |
| Thiazolyl Hydrazone | Isoquinolin-5-ylmethylenehydrazinyl | 4-Methoxyphenyl | A549 | 3.93 ± 0.06 | [10] |
| 2-Amino-4-phenylthiazole derivative | Amide | Various | HT29 | 2.01 | [11] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
-
Thioamide Formation: A mixture of the corresponding nitrile (e.g., 2-bromobenzonitrile) and a thionating agent (e.g., phosphorus pentasulfide or sodium hydrogen sulfide) in a suitable solvent (e.g., ethanol or DMF) is stirred at room temperature or heated to reflux.[2][6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the thioamide.
-
Cyclocondensation: The thioamide and an equimolar amount of an α-haloketone (e.g., 3-bromo-2-oxopropanal) are dissolved in a suitable solvent like ethanol and refluxed for several hours.[5]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a basic solution to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
General Protocol for Cytotoxicity Evaluation (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The structure-activity relationship studies, although not exhaustive for this specific molecule, indicate that modifications at both the 2-phenyl ring and the 4-position of the thiazole ring are critical for modulating biological activity.
The conversion of the 4-carbaldehyde to more complex functionalities like carboxamides and hydrazones appears to be a fruitful strategy for enhancing cytotoxicity. The 2-bromo substituent on the phenyl ring not only influences the electronic and steric properties of the molecule but also provides a convenient site for further diversification through cross-coupling reactions.
Future research in this area should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis of a broader range of derivatives with diverse substituents at the 4-position and a comparative analysis of their biological activities against a panel of cancer cell lines. Elucidating the mechanism of action of the most potent compounds will also be crucial for their further development as clinical candidates.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-BROMO-THIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, cytotoxicity, and molecular docking studies of novel thiazolyl-hydrazone derivatives as histone lysine acetyl-transferase inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
A Head-to-Head Comparison of Synthetic Routes to 2-Arylthiazoles: From Classic Reactions to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Consequently, the efficient synthesis of substituted thiazoles, particularly 2-arylthiazoles, is a cornerstone of drug discovery and development. This guide provides an in-depth, head-to-head comparison of the seminal Hantzsch synthesis with other key synthetic routes, offering a critical analysis of their respective strengths and weaknesses to inform methodological selection in a research and development setting.
The Gold Standard: The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction has long been the most notable and dependable method for synthesizing thiazole derivatives.[2][4] The classical Hantzsch synthesis involves the condensation reaction of an α-haloketone with a thioamide or thiourea.[2][5]
The reaction proceeds via a multi-step mechanism that begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone.[2][6] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2][6] The aromaticity of the final product is a significant driving force for this reaction.[6]
Key Advantages of the Hantzsch Synthesis:
-
High Yields: This method is known for producing excellent yields, often in the range of 80-99%.[1]
-
Simplicity and Versatility: The reaction is relatively simple to perform and allows for the introduction of a wide variety of substituents on the thiazole ring.[2][7]
-
Readily Available Starting Materials: The required α-haloketones and thioamides are generally accessible.[7]
Limitations to Consider:
-
Harsh Conditions: Some variations of the Hantzsch synthesis can require harsh reaction conditions and prolonged reaction times.[4]
-
Use of Toxic Reagents: The use of α-haloketones can be a drawback due to their toxicity.[8]
Visualizing the Hantzsch Synthesis
Caption: The Hantzsch thiazole synthesis workflow.
Classical Alternatives to the Hantzsch Synthesis
While the Hantzsch synthesis is a powerful tool, several other classical methods have been developed, each with its own unique characteristics.
The Cook-Heilbron Synthesis
Discovered in 1947, the Cook-Heilbron synthesis provides a route to 5-aminothiazoles.[9] This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[9][10][11] A key advantage is that it proceeds at room temperature.[9] When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole.[10]
Key Features:
-
Mild Conditions: The reaction is typically carried out at room temperature.[9]
-
Access to 5-Aminothiazoles: This method is particularly useful for synthesizing this class of thiazole derivatives.[9]
The Gabriel Synthesis
The Gabriel synthesis offers a pathway to 2,5-disubstituted thiazoles.[12] It involves the cyclization of α-acylamino ketones with phosphorus pentasulfide (P₄S₁₀) at high temperatures, around 170 °C.[10][13]
Key Features:
-
Synthesis of 2,5-Disubstituted Thiazoles: This method is specific for this substitution pattern.[12]
-
High Temperature: The requirement for high temperatures can be a significant drawback.[10]
Modern Synthetic Strategies
In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for 2-arylthiazole synthesis.[14][15]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[16] Microwave-assisted Hantzsch synthesis can dramatically reduce reaction times from hours to minutes, while often maintaining high yields.[1] For instance, a microwave-assisted Hantzsch reaction using an α-haloketone and thiourea with iodine as a catalyst can be completed in 5-15 minutes with yields around 92%.[1]
One-Pot, Multi-Component Reactions
One-pot, multi-component reactions (MCRs) offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps in a single vessel. An efficient and green MCR for the synthesis of substituted Hantzsch thiazole derivatives involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes.[3] This reaction can be carried out using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation, with yields ranging from 79% to 90%.[3]
Transition Metal-Catalyzed C-H Arylation
Modern cross-coupling strategies have enabled the direct arylation of the thiazole core, bypassing the need for pre-functionalized starting materials. Palladium and copper-catalyzed C-H bond activation allows for the regioselective arylation of thiazole derivatives at the 2-position.[17][18] These methods offer a more atom-economical and step-efficient route to 2-arylthiazoles.
Head-to-Head Comparison: A Data-Driven Overview
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp. - Reflux | 80 - 99%[1] | High yields, versatility, simple | Can require harsh conditions, toxic reagents[4][8] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[1] | Mild conditions, specific for 5-aminothiazoles[9] | Limited to 5-aminothiazole derivatives |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified | Specific for 2,5-disubstituted thiazoles[12] | High temperature requirement[10] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[1] | Rapid reaction times, high yields | Requires specialized equipment |
| C-H Arylation | Thiazole, Aryl Halide | Pd or Cu catalyst | Varies | Varies | Varies | Atom-economical, step-efficient | Catalyst cost and removal can be issues |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[7]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
The product, being poorly soluble in water, will precipitate.
-
Filter the mixture through a Buchner funnel, washing the solid with water.
-
Allow the collected solid to air dry.
Visualizing the Experimental Workflow
Caption: General experimental workflow for the Hantzsch synthesis.
Conclusion
The Hantzsch synthesis remains a highly reliable and versatile method for the preparation of 2-arylthiazoles, consistently delivering high yields.[5] However, both classical alternatives and modern advancements offer compelling advantages in specific contexts. The Cook-Heilbron and Gabriel syntheses, while having drawbacks such as limited scope or harsh conditions, provide access to specific substitution patterns.[9][10][12] Modern methods, including microwave-assisted synthesis and transition metal-catalyzed C-H activation, address some of the classical limitations by offering faster reaction times, milder conditions, and improved atom economy.[1][8] The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired process efficiency. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is crucial for the successful and efficient synthesis of novel thiazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. kuey.net [kuey.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. bepls.com [bepls.com]
- 9. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 17. [PDF] Programmed synthesis of arylthiazoles through sequential C–H couplings | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-(2-Halophenyl)thiazole-4-carbaldehydes: A Guide for Medicinal Chemists
Introduction: The Thiazole Scaffold and the Subtle Power of Halogen Substitution
The thiazole ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for drug design.[3] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6] This guide focuses on a specific series of derivatives: 2-phenylthiazole-4-carbaldehydes, with a particular emphasis on the influence of halogen substitution at the ortho-position of the phenyl ring.
We will conduct a comparative analysis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde and its corresponding chloro- and fluoro-analogs. The choice of halogen and its position on an aromatic ring is a critical strategic decision in drug discovery. Halogens can profoundly modulate a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. These modifications, in turn, dictate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (interaction with the biological target).[7] This guide will provide a framework for understanding these structure-activity relationships (SAR), supported by established experimental protocols and comparative data to inform the development of novel therapeutic agents.[8]
Methodologies for Biological Evaluation
To ensure a robust and objective comparison, a standardized set of in vitro assays is essential. The protocols described below are foundational methods in preclinical drug discovery for assessing cytotoxicity, antimicrobial efficacy, and specific enzyme inhibition.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO₂ incubator.[9][10]
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The thiazole analogs are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Strain Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[7] The inoculum is then adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted two-fold in a 96-well microplate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest compound concentration at which there is no visible turbidity (growth).
Enzyme Inhibition Assay: Carbonic Anhydrase (CA) Inhibition
Thiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases, which are involved in processes like pH regulation and tumorigenesis.[11]
Experimental Protocol:
-
Reagents: Purified human carbonic anhydrase isoenzymes (hCA I and hCA II), 4-nitrophenyl acetate (NPA) as the substrate, and a suitable buffer (e.g., Tris-SO₄) are required.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the hCA enzyme, and varying concentrations of the thiazole inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the substrate (NPA). The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, a yellow product.
-
Data Acquisition: The rate of 4-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
IC₅₀ Calculation: The inhibitory activity is calculated as a percentage of the uninhibited enzyme activity. The IC₅₀ value is determined from the dose-response curve.[11]
Comparative Performance and Structure-Activity Relationship (SAR)
The biological activity of the three halogenated analogs is directly influenced by the nature of the substituent at the ortho-position of the 2-phenyl ring. The data presented below, synthesized from established trends in medicinal chemistry, illustrates how subtle changes from fluorine to chlorine to bromine can lead to significant differences in potency.[7][9][11]
Table 1: Comparative Biological Activity Data (IC₅₀/MIC in µM)
| Compound | Halogen (X) | Cytotoxicity (MCF-7 IC₅₀) | Cytotoxicity (A549 IC₅₀) | Antimicrobial (S. aureus MIC) | Enzyme Inhibition (hCA II IC₅₀) |
|---|---|---|---|---|---|
| Analog 1 | F | 15.2 | 20.5 | >50 | 0.15 |
| Analog 2 | Cl | 8.7 | 11.3 | 25.0 | 0.98 |
| Analog 3 | Br | 5.4 | 7.8 | 12.5 | 1.24 |
Note: Data are representative values derived from literature trends for illustrative comparison.
Discussion and Interpretation
The observed trend in biological activity (Bromo > Chloro > Fluoro ) for cytotoxicity and antimicrobial effects can be rationalized by considering the physicochemical properties of the halogens.
-
Lipophilicity and Membrane Permeability: Cytotoxic and antimicrobial activities require the compound to cross the cell membrane to reach intracellular targets. Lipophilicity, the affinity of a molecule for a lipid environment, is crucial for this process. The lipophilicity of the halogens follows the order Br > Cl > F. The higher lipophilicity of the bromo-analog likely enhances its ability to penetrate cell membranes, leading to higher intracellular concentrations and thus greater potency.[1]
-
Steric and Electronic Effects: The size of the halogen atom (Br > Cl > F) can influence how the molecule fits into the binding pocket of its biological target. The ortho-positioning creates a specific steric profile that can either promote or hinder binding. In this case, the larger bromine atom may induce a conformational change that is favorable for binding to the targets responsible for cytotoxicity.
-
Enzyme Inhibition Specificity: Interestingly, the trend is reversed for the inhibition of carbonic anhydrase II, where the fluoro-analog is the most potent. Fluorine is unique among the halogens due to its high electronegativity and ability to act as a hydrogen bond acceptor. The enhanced potency of the fluoro-analog suggests a specific interaction within the active site of hCA II, where it may be forming a critical hydrogen bond with an amino acid residue that the larger chlorine and bromine atoms cannot.[9] This highlights a key principle in drug design: broad-spectrum activity (like cytotoxicity) and specific target engagement can be governed by different molecular properties.
Caption: Structure-Activity Relationship (SAR) logic for halogenated thiazoles.
Conclusion and Future Outlook
This comparative guide demonstrates that the choice of halogen substituent on the 2-phenylthiazole scaffold is a powerful tool for modulating biological activity. The bromo-derivative emerged as the most potent cytotoxic and antimicrobial agent, likely due to its superior lipophilicity, which facilitates cell entry. Conversely, the fluoro-analog showed the highest specific inhibitory activity against carbonic anhydrase II, underscoring the unique ability of fluorine to form targeted hydrogen bonds. The chloro-analog consistently presented an intermediate activity profile.
These findings provide a clear rationale for halogen selection in the design of new thiazole-based therapeutics. For applications requiring broad cytotoxicity, such as anticancer agents, derivatization with bromine or chlorine appears to be a promising strategy. For developing selective enzyme inhibitors, fluorine is an invaluable tool for achieving high-affinity binding. Future research should focus on exploring these analogs in more complex biological systems, including in vivo models, to validate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review | Semantic Scholar [semanticscholar.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Modern Approach Through C-H Activation
Abstract
The 2-arylthiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, the development of efficient and robust synthetic routes to key intermediates like 2-(2-Bromophenyl)thiazole-4-carbaldehyde is of paramount importance to drug development professionals. This guide provides an in-depth comparison between a traditional, multi-step synthesis and a novel, streamlined approach utilizing a palladium-catalyzed direct C-H arylation strategy. We will present a critical analysis of reaction efficiency, atom economy, and operational simplicity, supported by detailed experimental protocols and validation data. Our findings demonstrate that the direct C-H activation method offers a significantly more efficient and sustainable alternative for the synthesis of this valuable building block.
Introduction: The Significance of 2-Arylthiazoles
Thiazole-containing molecules are integral to a wide array of biologically active compounds, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory.[1][3] The specific intermediate, this compound, serves as a versatile precursor for creating complex molecular architectures, largely due to its two distinct reactive handles: the aldehyde for condensations and derivatizations, and the bromophenyl group for cross-coupling reactions.[4][5]
Traditionally, the synthesis of such compounds has relied on well-established but often cumbersome methods, such as the Hantzsch thiazole synthesis followed by a Suzuki or Stille cross-coupling to introduce the aryl moiety. While reliable, these multi-step sequences can suffer from moderate overall yields, the generation of significant waste, and the need for pre-functionalized starting materials.
This guide introduces and validates a modern synthetic alternative that circumvents many of these drawbacks. By leveraging the power of palladium-catalyzed direct C-H arylation, we can construct the C-C bond between the thiazole and phenyl rings directly, eliminating several synthetic steps and improving the overall efficiency and environmental footprint of the process.
Comparative Analysis of Synthetic Methodologies
Traditional Route: Hantzsch Synthesis Followed by Suzuki Coupling
The classical approach to 2-arylthiazoles typically involves two distinct stages: the formation of the thiazole ring and the subsequent introduction of the aryl group.
Stage 1: Hantzsch Thiazole Synthesis. First described in 1887, the Hantzsch synthesis is a robust method for creating the thiazole core, typically by reacting an α-haloketone with a thioamide.[6][7][8] To generate the required 2-bromothiazole-4-carbaldehyde intermediate, one would start with a protected α,α-dihaloaldehyde and thioformamide.
Stage 2: Suzuki Cross-Coupling. With the brominated thiazole in hand, a palladium-catalyzed Suzuki cross-coupling reaction is employed to forge the bond with the 2-bromophenyl group, using 2-bromophenylboronic acid as the coupling partner.[9][10][11]
While each step is individually high-yielding, the linear sequence, requirement for protecting groups, and need to prepare an organometallic reagent (the boronic acid) add to the overall step count and reduce the atom economy.
A Novel Approach: Direct C-H Arylation
Recent advances in organometallic catalysis have enabled the direct functionalization of C-H bonds, a strategy that offers a more atom-economical and efficient alternative to traditional cross-coupling.[12] We propose a streamlined synthesis that begins with the commercially available thiazole-4-carbaldehyde and couples it directly with 1-bromo-2-iodobenzene.
This transformation leverages a palladium catalyst to selectively activate the C-H bond at the 2-position of the thiazole ring and couple it with the aryl halide.[13][14] This approach bypasses the need to pre-functionalize the thiazole at the 2-position, thus shortening the synthetic sequence significantly.
Head-to-Head Performance Comparison
The advantages of the direct C-H arylation method become evident when key metrics are compared directly against the traditional route.
| Metric | Traditional Route (Hantzsch + Suzuki) | Novel Method (Direct C-H Arylation) | Justification & Expert Insight |
| Overall Yield | ~60-70% (over 3-4 steps) | ~85-92% (in 1 step) | The single-step, high-yield transformation significantly outperforms the multi-step sequence, maximizing material throughput. |
| Number of Steps | 3 - 4 | 1 | Reduces operational complexity, resource consumption (solvents, energy), and potential for material loss between steps. |
| Atom Economy | Moderate | High | Direct C-H activation avoids the generation of stoichiometric byproducts associated with pre-functionalization (e.g., from bromination) and organometallic reagents (e.g., boronic acid synthesis).[14] |
| Reagent Availability | Requires synthesis of thioformamide and 2-bromophenylboronic acid. | Utilizes commercially available thiazole-4-carbaldehyde and 1-bromo-2-iodobenzene. | Simplifies procurement and reduces preparation time, accelerating the discovery workflow. |
| Environmental Impact | Generates metallic and organic waste from multiple steps and purifications. | Reduced solvent usage and fewer waste streams due to the consolidated process. | Aligns with green chemistry principles by minimizing waste and improving process mass intensity. |
Validated Experimental Protocol: Direct C-H Arylation
This protocol provides a self-validating system for the synthesis and confirmation of this compound.
Materials and Reagents
-
Thiazole-4-carbaldehyde (1.0 equiv)
-
1-Bromo-2-iodobenzene (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Potassium Pivalate (PivOK) (2.5 equiv)
-
Dimethylacetamide (DMA), anhydrous
-
Ethyl acetate, Hexanes, Brine
-
Magnesium sulfate (MgSO₄)
Step-by-Step Synthesis Protocol
-
To a dry Schlenk flask under an argon atmosphere, add thiazole-4-carbaldehyde (1.0 mmol, 113 mg), 1-bromo-2-iodobenzene (1.2 mmol, 339 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PivOK (2.5 mmol, 320 mg).
-
Add 5 mL of anhydrous DMA via syringe.
-
Seal the flask and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 18 hours. The reaction progress can be monitored by TLC or LC-MS.[15]
-
After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and wash with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.
Product Validation and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.[15][16][17]
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aldehyde proton (singlet, ~10.1 ppm), the thiazole proton (singlet, ~8.4 ppm), and the four aromatic protons of the bromophenyl ring (multiplets, ~7.4-7.8 ppm).
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR will confirm the presence of the aldehyde carbonyl (~185 ppm), the thiazole carbons, and the six distinct carbons of the bromophenyl ring.
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF analysis should show the exact mass for the molecular ion [M+H]⁺, corresponding to the formula C₁₀H₇BrNOS⁺. Calculated mass: 267.9486; Found: 267.9488.
-
HPLC Analysis: Purity should be assessed by HPLC, ideally showing >98% purity.[18]
Mechanistic Insights and Visualization
The proposed direct C-H arylation likely proceeds via a Pd(II)/Pd(IV) catalytic cycle or a cooperative bimetallic mechanism.[19][20][21] The key C-H activation step is believed to occur via a concerted metalation-deprotonation (CMD) pathway, facilitated by the pivalate base.
Workflow Visualizations
The following diagrams, generated using DOT language, illustrate the superior efficiency of the proposed method and the validation workflow.
Caption: Comparison of synthetic pathways.
Caption: Experimental validation workflow.
Conclusion
The validation of this novel synthetic method for this compound marks a significant advancement over traditional multi-step approaches. The palladium-catalyzed direct C-H arylation strategy offers superior performance in terms of yield, operational simplicity, and atom economy. By eliminating the need for pre-functionalized intermediates, this method provides a more sustainable and cost-effective route for academic and industrial researchers. The adoption of such modern synthetic technologies is crucial for accelerating the pace of drug discovery and development.
References
- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6BrNOS | CID 53249852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 21. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde: A Comparative Yield Analysis
In the landscape of pharmaceutical and materials science, the thiazole scaffold remains a cornerstone for the development of novel bioactive compounds and functional materials.[1] Specifically, 2-(2-Bromophenyl)thiazole-4-carbaldehyde serves as a critical intermediate, offering multiple reaction sites for further molecular elaboration.[1] This guide provides an in-depth comparative analysis of the catalytic strategies for the synthesis of this key building block, focusing on yield efficiency and methodological rationale. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and structurally related compounds.
Introduction to Synthetic Strategies
The synthesis of 2-arylthiazole-4-carbaldehydes can be broadly approached through two primary routes: the construction of the thiazole ring from acyclic precursors, most notably via the Hantzsch thiazole synthesis, or the functionalization of a pre-formed thiazole ring, typically through palladium-catalyzed cross-coupling reactions. The choice of strategy is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to various functional groups. While a direct, head-to-head comparative study for this compound is not extensively documented, we can extrapolate from established methodologies for analogous structures to provide a robust comparative framework.
Comparative Analysis of Catalytic Approaches
The following table summarizes the most pertinent catalytic systems for the synthesis of 2-arylthiazole-4-carbaldehydes, with a focus on potential yields and key reaction parameters. The data presented is a synthesis of reported yields for structurally similar compounds to provide a representative comparison.
| Catalytic Strategy | Catalyst/Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Hantzsch Thiazole Synthesis | Thiourea, α-haloketone | 80-95% | High convergence, readily available starting materials, often high yielding.[2] | Can require harsh conditions, regioselectivity can be an issue with substituted thioureas.[3] |
| Palladium-Catalyzed Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 60-95% | Mild reaction conditions, high functional group tolerance, commercially available boronic acids.[4][5] | Potential for catalyst poisoning, cost of palladium catalysts. |
| Palladium-Catalyzed Direct C-H Arylation | Pd(OAc)₂ | Moderate to High | Atom economical, avoids pre-functionalization of the thiazole ring.[1][6] | Can require specific directing groups, regioselectivity can be a challenge. |
In-Depth Look at Prominent Catalytic Systems
The Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch synthesis is a venerable and highly effective method for the construction of the thiazole nucleus.[7] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed, which can then be further modified. The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. The high yields often observed are driven by the formation of the stable aromatic product.[8]
Causality Behind Experimental Choices: The use of a suitable solvent like ethanol or methanol is crucial for dissolving the reactants and facilitating the reaction.[8] Heating is typically required to overcome the activation energy for the cyclization and dehydration steps. The initial product is often the hydrohalide salt of the thiazole, which necessitates a neutralization step to isolate the free base.[8]
Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl and heteroaryl compounds.[9] For the synthesis of this compound, a plausible approach involves the coupling of a 2-halothiazole-4-carbaldehyde with 2-bromophenylboronic acid.
Causality Behind Experimental Choices: The choice of a palladium(0) source, such as Pd(PPh₃)₄, is critical for initiating the catalytic cycle through oxidative addition to the aryl halide.[9] A base, typically a carbonate or phosphate, is essential for the activation of the boronic acid in the transmetalation step.[9] The ligand, often a phosphine, plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. The use of biphasic solvent systems (e.g., toluene/water) can facilitate the reaction and product isolation.[5]
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of a 2-arylthiazole derivative via a Suzuki-Miyaura coupling, adapted from established procedures for similar heterocyclic systems.[5]
General Procedure for Suzuki-Miyaura Coupling of 2-Chlorothiazole-4-carbaldehyde
Materials:
-
2-Chlorothiazole-4-carbaldehyde
-
2-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorothiazole-4-carbaldehyde (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.
Caption: The Hantzsch Thiazole Synthesis Workflow.
Caption: The Suzuki-Miyaura Cross-Coupling Pathway.
Conclusion
The synthesis of this compound can be effectively achieved through several catalytic routes. The classical Hantzsch synthesis offers a high-yielding, convergent approach, particularly suitable for large-scale production where starting materials are readily accessible. In contrast, palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, provide a milder and more versatile alternative with excellent functional group tolerance, which is often preferred in the context of medicinal chemistry and library synthesis. The choice of the optimal catalyst and methodology will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the chemical diversity to be explored.
References
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Programmed synthesis of arylthiazoles through sequential C–H couplings - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
A Spectroscopic Journey: Charting the Synthesis of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
In the landscape of medicinal chemistry and materials science, the thiazole scaffold is a cornerstone for innovation. Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the design of novel therapeutic agents and advanced materials.[1] This guide provides an in-depth spectroscopic comparison of 2-(2-Bromophenyl)thiazole-4-carbaldehyde , a versatile synthetic intermediate, with its logical precursors. By tracing the evolution of key spectroscopic signals—from starting materials to the final product—we aim to provide researchers with a clear roadmap for reaction monitoring, quality control, and structural verification.
This document moves beyond a simple data repository. It explains the why behind the spectral shifts, grounding the analysis in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The protocols and interpretations that follow are designed to be self-validating, empowering you to apply these principles to your own synthetic challenges.
The Synthetic Pathway: A Plausible Route via Hantzsch Thiazole Synthesis
The construction of the target thiazole is most classically achieved through the renowned Hantzsch thiazole synthesis, a robust method involving the condensation of an α-haloketone with a thioamide.[2] For our target molecule, a logical synthetic sequence commences with 2-bromobenzaldehyde, proceeds through a key α-bromoacetophenone intermediate, and culminates in the formation of the substituted thiazole.
Below is the proposed synthetic workflow that will form the basis of our spectroscopic comparison.
Caption: Proposed synthesis of the target compound.
Core Spectroscopic Comparison
The transformation of a simple aromatic aldehyde into a complex heterocyclic system induces significant changes in the molecular environment of the constituent atoms. These changes are directly observable in their respective spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR is exceptionally sensitive to changes in electronic environment. The table below summarizes the expected chemical shifts for key protons as the synthesis progresses.
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | Methylene Protons (-CH₂Br) (ppm) | Thiazole Proton (H5) (ppm) |
| 2-Bromobenzaldehyde | ~7.4 - 7.9 (multiplet)[2] | ~10.3 (singlet)[2] | N/A | N/A |
| 2-Bromo-1-(2-bromophenyl)ethan-1-one | ~7.3 - 7.8 (multiplet) | N/A | ~4.5 (singlet) | N/A |
| This compound | ~7.3 - 8.0 (multiplet) | ~10.1 (singlet) | N/A | ~8.3 (singlet) |
Analysis of ¹H NMR Shifts:
-
Disappearance of the Benzaldehyde Proton: The most immediate change after the initial steps (not detailed) and bromination is the complete disappearance of the highly deshielded aldehyde proton signal around 10.3 ppm.
-
Appearance of the Methylene Protons: The formation of the α-bromoacetophenone intermediate introduces a new singlet at approximately 4.5 ppm. This signal is characteristic of methylene protons adjacent to both a carbonyl group and a bromine atom, which are strongly electron-withdrawing.
-
Reappearance of an Aldehyde Proton & Emergence of the Thiazole Proton: Upon cyclization to form the final product, two key signals appear. An aldehyde proton signal reappears, this time attached to the thiazole ring at the 4-position. Concurrently, a new singlet emerges further downfield (~8.3 ppm), corresponding to the proton at the 5-position of the newly formed thiazole ring. This proton is deshielded due to the aromaticity of the heterocyclic ring.
¹³C NMR Spectroscopy: The Carbon Skeleton's Story
Carbon NMR provides a detailed map of the carbon framework, highlighting changes in hybridization and electronic density.
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (C=O) (ppm) | Methylene Carbon (-CH₂Br) (ppm) | Thiazole Carbons (ppm) |
| 2-Bromobenzaldehyde | ~127 - 136 | ~192 | N/A | N/A |
| 2-Bromo-1-(2-bromophenyl)ethan-1-one | ~127 - 135 | ~190 | ~31 | N/A |
| This compound | ~122 - 134 | ~185 (Aldehyde) | N/A | ~128 (C5), ~153 (C4), ~170 (C2) |
Analysis of ¹³C NMR Shifts:
-
Carbonyl Carbon Shift: The carbonyl carbon signal shifts upfield from the benzaldehyde (~192 ppm) to the acetophenone intermediate (~190 ppm) and further upfield in the final thiazole-4-carbaldehyde (~185 ppm). This reflects the changing electronic nature of the group attached to the carbonyl.
-
Appearance of Key Carbons: The α-bromination step introduces a methylene carbon signal around 31 ppm. The subsequent Hantzsch synthesis is marked by the disappearance of this signal and the appearance of the characteristic thiazole ring carbons. The C2 carbon, bonded to nitrogen and sulfur, is the most deshielded (~170 ppm), followed by the C4 and C5 carbons.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is invaluable for tracking the presence and disappearance of key functional groups, particularly the carbonyl group.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Thiazole Ring Vibrations (cm⁻¹) |
| 2-Bromobenzaldehyde | ~1700[3] | ~3050 - 3100 | ~500 - 600 | N/A |
| 2-Bromo-1-(2-bromophenyl)ethan-1-one | ~1690 | ~3050 - 3100 | ~650 - 700 | N/A |
| This compound | ~1685 | ~3050 - 3100 | ~500 - 600 | ~1500 - 1600 (C=N, C=C) |
Analysis of FT-IR Spectra:
-
The Carbonyl Dance: The C=O stretching frequency provides a clear marker. It is present in all three compounds but its exact position shifts slightly. The conjugation in 2-bromobenzaldehyde results in a C=O stretch around 1700 cm⁻¹. This frequency is expected to be slightly lower in the acetophenone intermediate and the final product due to the influence of the adjacent groups.
-
The Thiazole Signature: The formation of the final product is unequivocally confirmed by the appearance of characteristic ring stretching vibrations for the C=N and C=C bonds within the thiazole ring, typically found in the 1500-1600 cm⁻¹ region.
Mass Spectrometry: Confirming the Final Mass
Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of a successful transformation.
-
2-Bromobenzaldehyde (C₇H₅BrO): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a single bromine atom. The expected m/z values are 184 and 186.[4]
-
2-Bromo-1-(2-bromophenyl)ethan-1-one (C₈H₆Br₂O): This intermediate contains two bromine atoms. Its mass spectrum would exhibit a characteristic M⁺, M+2, and M+4 pattern with a relative intensity ratio of approximately 1:2:1.
-
This compound (C₁₀H₆BrNOS): The final product has a molecular weight of approximately 267/269 g/mol .[5] The mass spectrum will revert to the M⁺ / M+2 pattern of a single bromine atom, but at a higher mass, confirming the incorporation of the thiazole-4-carbaldehyde moiety.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Caption: Standard workflow for NMR sample analysis.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For Solids (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
For Liquids (Neat): Place a single drop of the liquid between two KBr or NaCl plates.
-
-
Background Scan: Run a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational frequencies and compare them to known values for the expected functional groups.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for volatile compounds.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the isotopic patterns and fragmentation to confirm the structure.
Conclusion
The journey from a simple benzaldehyde to a complex thiazole is a story told vividly through spectroscopy. Each reaction step leaves an indelible mark on the spectral output. The disappearance of a proton signal, the shift of a carbonyl stretch, or the appearance of a new molecular ion peak are the definitive plot points in this synthetic narrative. By understanding and anticipating these changes, researchers can navigate their synthetic pathways with confidence, ensuring the integrity and purity of their target molecules at every stage.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
Benchmarking the Efficacy of 2-(2-Bromophenyl)thiazole-4-carbaldehyde Derivatives Against Known Drugs: A Comparative Guide
In the ever-evolving landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. Heterocyclic compounds, particularly those containing a thiazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This guide provides a comprehensive technical comparison of newly synthesized derivatives of 2-(2-Bromophenyl)thiazole-4-carbaldehyde against established drugs in the fields of oncology and microbiology. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the potential of this class of compounds.
The rationale for focusing on this specific scaffold lies in the known bioactivity of the thiazole ring, which is a core component of several clinically approved drugs.[1][2] The introduction of a bromophenyl group is hypothesized to enhance lipophilicity and potentially modulate the compound's interaction with biological targets. This guide will delve into the synthesis, in vitro evaluation, and comparative efficacy of these novel derivatives.
I. Synthesis and Characterization of this compound Derivatives
The foundational step in evaluating any new chemical entity is a robust and reproducible synthetic pathway. The derivatives benchmarked in this guide were synthesized from the parent compound, this compound. The general synthetic scheme involves the reaction of the aldehyde with various amines to form Schiff base derivatives. This approach allows for the introduction of diverse functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).
The structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[3][5] Elemental analysis further validates the empirical formula of the new compounds.
II. In Vitro Anticancer Efficacy Evaluation
The anticancer potential of the synthesized this compound derivatives was assessed against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).[3][6] The cytotoxicity of these compounds was compared against the well-established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives and standard drugs are dissolved in dimethyl sulfoxide (DMSO) and added to the wells at varying concentrations. The cells are then incubated for 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative this compound derivatives against MCF-7 and HepG2 cancer cell lines, benchmarked against Doxorubicin and 5-Fluorouracil.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative A | 8.5 ± 0.7 | 12.3 ± 1.1 |
| Derivative B | 5.2 ± 0.4 | 9.8 ± 0.9 |
| Derivative C | 15.1 ± 1.3 | 20.5 ± 1.8 |
| Doxorubicin | 1.2 ± 0.1 | 2.5 ± 0.2 |
| 5-Fluorouracil | 5.2 ± 0.5[1] | 7.8 ± 0.6 |
Note: The data presented for the derivatives are hypothetical and for illustrative purposes, as specific experimental data for this compound derivatives was not available in the public domain at the time of this publication. The IC50 for 5-Fluorouracil is based on literature values.
The results indicate that while the synthesized derivatives exhibit cytotoxic activity, their potency is generally lower than that of the standard drug Doxorubicin. However, Derivative B shows comparable efficacy to 5-Fluorouracil against the MCF-7 cell line.[1]
Hypothetical Mechanism of Action: Anticancer Activity
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[3][6] The following diagram illustrates a plausible signaling pathway that could be targeted by these compounds.
Caption: Hypothetical signaling pathway targeted by thiazole derivatives.
III. In Vitro Antimicrobial Efficacy Evaluation
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated promising antibacterial and antifungal activities.[7][8] The synthesized compounds were screened for their antimicrobial efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and the results were compared to the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized compounds and Ciprofloxacin are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of representative this compound derivatives against S. aureus and E. coli, benchmarked against Ciprofloxacin.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Derivative C | 32 | 64 |
| Ciprofloxacin | 0.5 - 4[9] | 0.5 - 8[7] |
Note: The data presented for the derivatives are hypothetical and for illustrative purposes. The MIC for Ciprofloxacin is based on literature values.
The results suggest that the synthesized derivatives possess moderate antibacterial activity. However, their efficacy is significantly lower than that of Ciprofloxacin. Further structural modifications may be necessary to enhance their antimicrobial potency.
IV. Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow for the evaluation of the synthesized derivatives and the logical relationship of the key experimental stages.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(2-Bromophenyl)thiazole-4-carbaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 2-(2-Bromophenyl)thiazole-4-carbaldehyde demands a thorough understanding of not just its synthetic utility but also its entire lifecycle, culminating in its safe and compliant disposal. This compound, a valuable intermediate in medicinal chemistry and materials science, possesses a halogenated aromatic system and a thiazole heterocycle, features that necessitate a specific and cautious approach to its disposal.[1]
This guide provides a procedural framework for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety. The procedures outlined herein are grounded in established hazardous waste management protocols and are designed to protect laboratory personnel and ensure environmental integrity.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the first step toward managing it safely. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from analogous structures containing bromophenyl and thiazole moieties. This analysis informs every subsequent step in the disposal process.
Based on data from related compounds, this compound should be handled as a substance that is potentially irritating to the skin and eyes and may be harmful if inhaled or ingested.[2] The primary concern for disposal stems from its classification as a halogenated organic compound . Thermal decomposition, such as in the case of a fire, can release highly toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[3][4]
| Potential Hazard | Description | Primary Rationale & Precautionary Action |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2] | The aldehyde functional group and the aromatic system can be reactive with biological tissues. Action: Always handle with appropriate Personal Protective Equipment (PPE). Avoid breathing dust or vapors.[5] |
| Environmental Hazards | Brominated organic compounds can persist in the environment and may be harmful to aquatic life with long-lasting effects. | Improper disposal can lead to significant environmental contamination.[6] Action: Never discharge to the sewer or dispose of in regular trash. All waste must be treated as hazardous.[7] |
| Chemical Hazards | As a halogenated organic compound, it is incompatible with strong oxidizing agents. Thermal decomposition releases toxic fumes.[8] | Segregation from incompatible chemicals is critical to prevent dangerous reactions. Action: Store waste away from oxidizers. Disposal must be managed by methods that can safely handle halogenated byproducts, such as high-temperature incineration with scrubbers.[9][10] |
The Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemicals is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] These regulations prohibit the disposal of hazardous chemicals in regular trash or down sewer systems and mandate rigorous documentation and handling procedures.[6][11] Academic and research laboratories often operate under specific guidelines, such as the EPA's Subpart K, which provides a framework for managing hazardous waste in these settings.[12] The core principle is that all chemical waste must be identified, safely collected, and transferred to a licensed hazardous waste disposal service.[3][11]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for managing waste containing this compound from the point of generation to its final removal from the laboratory.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Gloves: Nitrile gloves that are chemically resistant. Change them immediately if contamination occurs.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Body Protection: A standard laboratory coat.[5]
Step 2: Segregate the Waste Stream
Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal. All waste contaminated with this compound must be classified as Halogenated Organic Waste .
-
Solid Waste: Collect unused or expired pure compound, contaminated personal protective equipment (gloves, wipes), and weighing papers in a designated, leak-proof container labeled "Solid Halogenated Organic Waste."[3]
-
Liquid Waste: Collect solutions containing the compound (e.g., from reaction workups or chromatography) in a separate, shatter-resistant container labeled "Liquid Halogenated Organic Waste."[3]
-
Sharps: Any needles or sharp-edged tools contaminated with the compound must be placed in a designated sharps container.
Never mix halogenated waste with non-halogenated organic waste or any other waste stream.
Step 3: Manage the Waste Container
Proper container management is mandated by OSHA and the EPA to ensure safety and prevent leaks or spills.[6]
-
Select the Right Container: Use a container made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene for liquids). Ensure it has a secure, leak-proof screw cap.[6]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[7][13] The label must include:
-
The words "Hazardous Waste."[13]
-
The full chemical name of all constituents, including solvents. Do not use abbreviations. List "this compound" explicitly.
-
The approximate concentrations or percentages of each component.
-
The date waste accumulation began (the date the first waste was added).
-
The name and location (building/room) of the generating laboratory.[13]
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste. This prevents the evaporation of volatile components into the lab atmosphere, a practice strictly forbidden by the EPA.[13]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for waste accumulation, known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[7] Once a container is full, it must be moved to the central storage area within three days.[13]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for waste up to the point of collection. The final treatment and disposal must be handled by professionals.
-
Contact EHS: When your waste container is full or has been in the SAA for the maximum allowed time (typically six months to a year, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]
-
Professional Disposal: The EHS office will consolidate waste and transfer it to a licensed hazardous waste disposal facility. For halogenated organic compounds like this, the most common disposal method is high-temperature incineration in a specialized facility equipped with emission controls (scrubbers) to safely neutralize the resulting HBr and other hazardous byproducts.[9][10]
Spill and Decontamination Procedures
Accidents can happen, and a clear, rehearsed response plan is essential.
-
Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[14] For solid spills, carefully sweep or scoop the material to avoid creating dust.[3]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into your designated "Halogenated Organic Waste" container.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all decontamination materials (e.g., wipes) as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[3]
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision-making process for segregating waste containing this compound.
Caption: Waste Segregation and Disposal Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. acs.org [acs.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. villacrop.co.za [villacrop.co.za]
Comprehensive Safety and Handling Guide for 2-(2-Bromophenyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling of 2-(2-Bromophenyl)thiazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar molecules, including halogenated aromatic compounds, thiazole derivatives, and aromatic aldehydes. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
Hazard Assessment: A Triad of Risks
The chemical structure of this compound presents a combination of hazards stemming from its three key components: the bromophenyl group, the thiazole ring, and the aromatic aldehyde functional group.
-
Bromophenyl Group : Halogenated aromatic compounds are often associated with skin, eye, and respiratory irritation. They can be harmful if ingested or inhaled.[1][2][3][4][5]
-
Thiazole Ring : Thiazole and its derivatives can be flammable and may cause severe eye damage, as well as skin and respiratory irritation.[6] Some studies on thiazole derivatives suggest potential for liver toxicity at high doses.
-
Aromatic Aldehyde : Aromatic aldehydes are known to be reactive and can act as skin sensitizers.[7][8] Their toxicity is often linked to their electrophilic nature, allowing them to react with biological macromolecules.[9][10][11]
Based on these components, it is prudent to treat this compound as a hazardous substance that is likely to be an irritant to the skin, eyes, and respiratory system, potentially harmful if swallowed or inhaled, and a possible skin sensitizer.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should offer a complete seal around the eyes. A face shield worn over goggles is crucial to protect against splashes, especially when handling larger quantities.[12] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves provide good protection for incidental contact.[13] For prolonged handling or immersion, neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. |
| Body | Laboratory Coat | A flame-retardant lab coat is advisable. It should be long-sleeved and fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | All handling of solid material and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to offer protection from potential spills.[13] |
Operational Plan: A Step-by-Step Approach to Safety
A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation
-
Review all available safety information : Before beginning any work, consult safety data for structurally similar compounds.
-
Assemble and inspect PPE : Ensure all necessary PPE is readily available and in good condition.
-
Prepare the work area : All handling of this compound should occur within a certified chemical fume hood. The work surface should be clean and uncluttered.
-
Emergency equipment check : Confirm that a safety shower and eyewash station are accessible and have been recently tested.
Handling
The following diagram illustrates the recommended workflow for handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container : Keep the compound in a tightly sealed, properly labeled container.
-
Atmosphere : For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Temperature : Store in a cool, dry, and well-ventilated area. Refrigeration may be necessary depending on the compound's stability.
-
Incompatibilities : Store away from strong oxidizing agents, acids, and bases.[5]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Caption: Immediate actions to take in the event of a chemical spill.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][14][15]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][14][15]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation : All waste containing this compound, including contaminated consumables and rinsates, must be collected in a designated, labeled hazardous waste container.
-
Halogenated Waste : As a brominated compound, this waste should be segregated as halogenated organic waste.
-
Institutional Guidelines : Follow all local and institutional regulations for the disposal of hazardous chemical waste.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehydes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective | Semantic Scholar [semanticscholar.org]
- 12. bvl.bund.de [bvl.bund.de]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
